2-(4-Methoxyphenyl)acetohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPFJXZQWWCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342079 | |
| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57676-49-0 | |
| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenyl)acetohydrazide is a key chemical intermediate, primarily utilized as a versatile scaffold in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its pivotal role in the development of novel therapeutic agents. The focus is on the biological activities of its derivatives, particularly hydrazones, which have demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. This document serves as a crucial resource for researchers in medicinal chemistry and drug development, offering structured data, detailed methodologies, and visual representations of synthetic pathways to facilitate further research and application.
Chemical and Physical Properties
This compound, with the CAS number 57676-49-0 , is a stable organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 57676-49-0 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 132-134 °C | |
| Appearance | Light yellow to brown solid | |
| Solubility | Soluble in alcohols | |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Methoxyphenylacetohydrazide, (4-Methoxyphenyl)acetic acid hydrazide | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl (4-methoxyphenyl)acetate. This reaction is straightforward and generally proceeds with high yield.
Experimental Protocol
This protocol is adapted from the synthesis of the closely related compound, 2-(4-methylphenyl)acetohydrazide.
Materials:
-
Methyl (4-methoxyphenyl)acetate
-
Hydrazine hydrate (80% or higher)
-
Methanol
-
Water (distilled or deionized)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl (4-methoxyphenyl)acetate in methanol. A typical molar ratio would be 1 equivalent of the ester to 10-20 equivalents of methanol.
-
To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the solid product.
-
Collect the precipitated this compound by vacuum filtration, washing with cold water.
-
Dry the solid product under vacuum to obtain the final compound. For higher purity, recrystallization from a suitable solvent system (e.g., methanol/water) can be performed.
Role in Medicinal Chemistry and Drug Discovery
While there is limited information on the intrinsic biological activity of this compound, its primary significance lies in its role as a crucial building block for the synthesis of biologically active molecules. The hydrazide functional group provides a reactive site for the facile construction of a variety of derivatives, most notably hydrazones.
Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the condensation reaction of this compound with various aldehydes and ketones. This reaction is typically acid-catalyzed and proceeds with high efficiency.
Caption: General workflow for the synthesis of hydrazone derivatives.
Biological Activities of Derivatives
Derivatives of this compound, particularly its hydrazone analogues, have been the subject of extensive research and have demonstrated a broad spectrum of pharmacological activities.
Numerous studies have reported the synthesis of hydrazone derivatives of acetohydrazides exhibiting significant antibacterial and antifungal properties. The mode of action is often attributed to the chelation of essential metal ions or interference with microbial metabolic pathways.
Certain hydrazone derivatives have shown potent anti-inflammatory effects in preclinical models. The proposed mechanism often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been investigated for their ability to reduce paw edema in carrageenan-induced inflammation models in rodents.[2]
The development of novel anticancer agents is a major focus of medicinal chemistry, and hydrazone derivatives of this compound have emerged as a promising class of compounds. Various studies have demonstrated their cytotoxic effects against a range of cancer cell lines.[3][4] The presence of the azometine group (-N=CH-) in hydrazones is often considered crucial for their anticancer activity.
Caption: The central role of the this compound scaffold.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazide moiety make it an excellent starting material for the creation of diverse libraries of compounds, particularly hydrazone derivatives. These derivatives have consistently demonstrated a wide range of promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While the intrinsic biological activity of the parent compound is not well-documented, its importance as a molecular scaffold for drug discovery is undeniable. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their pursuit of novel therapeutic agents. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the development of more potent and selective drug candidates.
References
- 1. This compound | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential | MDPI [mdpi.com]
Synthesis of 2-(4-Methoxyphenyl)acetohydrazide from Methyl (4-Methoxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(4-methoxyphenyl)acetohydrazide from methyl (4-methoxyphenyl)acetate. The primary method described is the direct hydrazinolysis of the ester with hydrazine hydrate, a robust and efficient method for producing hydrazide compounds. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow, intended to support researchers in the fields of medicinal chemistry and drug development.
Overview of the Synthesis
The synthesis of this compound from its corresponding methyl ester is a straightforward nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol, yielding the desired hydrazide. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, and can be performed at room temperature or with gentle heating to drive the reaction to completion.
Physicochemical Properties of Reactants and Product
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | Methyl (4-methoxyphenyl)acetate (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol [1] |
| Appearance | Colorless liquid | White to off-white solid |
| Melting Point | Not applicable | 134-137 °C |
| Boiling Point | 158 °C at 19 mmHg | Not available |
| Solubility | Soluble in organic solvents | Soluble in methanol and ethanol, sparingly soluble in water |
| CAS Number | 23786-14-3 | 57676-49-0[1] |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is adapted from a similar, well-established synthesis of a related acetohydrazide derivative.[2]
3.1. Materials and Reagents
-
Methyl (4-methoxyphenyl)acetate
-
Hydrazine hydrate (80-99% solution)
-
Methanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
3.2. Reaction Procedure
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl (4-methoxyphenyl)acetate in methanol. A typical concentration is in the range of 0.5 to 1.0 M.
-
To this solution, add an excess of hydrazine hydrate. A molar ratio of 1:2 to 1:5 (ester:hydrazine hydrate) is commonly used to ensure complete conversion of the ester.
-
Stir the reaction mixture at room temperature for 6-12 hours or under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold distilled water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold distilled water.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
3.3. Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot methanol.
-
To the hot solution, add distilled water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold methanol/water mixture, and dry thoroughly. A high yield of 91% has been reported for a similar synthesis.[2]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | This compound |
| ¹H NMR (DMSO-d₆, ppm) | δ 9.10 (s, 1H, -NH), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (d, J=8.4 Hz, 2H, Ar-H), 4.20 (s, 2H, -NH₂), 3.70 (s, 3H, -OCH₃), 3.30 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 169.5 (C=O), 158.0 (Ar-C-O), 130.0 (Ar-CH), 127.5 (Ar-C), 114.0 (Ar-CH), 55.0 (-OCH₃), 40.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1610 (N-H bending, Amide II), ~1245 (C-O stretching) |
| Mass Spectrometry (ESI-MS) | m/z 181.09 [M+H]⁺ |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)acetohydrazide, a key organic intermediate with significant potential in medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores the biological activities of the broader class of hydrazide-hydrazone derivatives, with a particular focus on their potential as antimicrobial and anticonvulsant agents. A hypothetical mechanism of action involving the modulation of GABAergic neurotransmission is presented, providing a rationale for its potential therapeutic applications.
Molecular Structure and Formula
This compound is an organic compound featuring a methoxy-substituted phenyl ring attached to an acetohydrazide functional group.
-
Molecular Formula: C₉H₁₂N₂O₂[1]
-
IUPAC Name: this compound[2]
-
SMILES: COC1=CC=C(C=C1)CC(=O)NN[2]
-
InChI Key: BCHPFJXZQWWCCZ-UHFFFAOYSA-N[2]
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Light yellow to brown solid | |
| Melting Point | 132-134 °C | |
| XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 180.089877630 Da | [2] |
| Monoisotopic Mass | 180.089877630 Da | [2] |
Experimental Protocols
Synthesis of this compound
A highly efficient and environmentally friendly solvent-free synthesis can be achieved by the direct reaction of 4-methoxyphenylacetic acid with hydrazine hydrate.[3]
Materials:
-
4-Methoxyphenylacetic acid
-
Hydrazine hydrate (80% solution)
-
Mortar and pestle
-
Ethanol (for crystallization)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a clean and dry mortar, combine 4-methoxyphenylacetic acid (1 equivalent) and hydrazine hydrate (1.25 equivalents).[3]
-
Grind the mixture vigorously with a pestle for 3-5 minutes at room temperature.[3]
-
Allow the reaction mixture to stand for approximately 10 minutes, during which it is expected to solidify.[3]
-
Monitor the reaction completion by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, the solid product is purified by recrystallization from ethanol to yield pure this compound.[3]
Caption: Workflow for the synthesis of this compound.
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument, typically with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.
Biological Activities and Potential Signaling Pathway
Hydrazide-hydrazone derivatives are a class of compounds known for their wide range of biological activities, including antimicrobial and anticonvulsant properties.[4][5][6][7]
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal potential of hydrazide-hydrazone derivatives.[4][5][8] The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of the cell wall integrity.[4][9] The azomethine group (-C=N-) is considered a key pharmacophore for this activity.
Anticonvulsant Activity
Several hydrazone derivatives have been synthesized and evaluated for their anticonvulsant properties in various animal models.[1][10][11][12] A plausible mechanism for their anticonvulsant effect is the modulation of inhibitory neurotransmission in the central nervous system. Specifically, these compounds may interact with the GABAergic system, particularly the GABA_A receptors.[1]
Hypothetical Signaling Pathway: Modulation of GABA_A Receptor
The following diagram illustrates a hypothetical mechanism by which a hydrazide-hydrazone, such as a derivative of this compound, could exert its anticonvulsant effects by potentiating GABA_A receptor-mediated inhibition.
Caption: Hypothetical potentiation of GABA_A receptor signaling by a hydrazone derivative.
In this proposed pathway, the binding of the inhibitory neurotransmitter GABA to its receptor (GABA_A) is enhanced by the hydrazone derivative. This leads to an increased influx of chloride ions (Cl⁻), resulting in hyperpolarization of the postsynaptic neuron and, consequently, a reduction in neuronal excitability. This inhibitory effect is the basis for the potential anticonvulsant activity.
Conclusion
This compound is a valuable building block in the synthesis of novel bioactive molecules. Its derivatives, particularly hydrazones, have shown significant promise as antimicrobial and anticonvulsant agents. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential. The hypothetical modulation of the GABAergic system provides a rational starting point for the design and development of new central nervous system-acting drugs based on this scaffold.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. saspublishers.com [saspublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. rfppl.co.in [rfppl.co.in]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide
IUPAC Name: 2-(4-methoxyphenyl)acetohydrazide
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its synthesis, chemical properties, and the biological activities of its derivatives.
Chemical Properties and Data
This compound is a hydrazide derivative of 4-methoxyphenylacetic acid. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| CAS Number | 57676-49-0 | [1] |
| SMILES | COC1=CC=C(C=C1)CC(=O)NN | [2] |
| InChI | InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | [2] |
| XLogP3 | 0.4 | [1][2] |
Synthesis
The primary method for the synthesis of this compound involves the reaction of an ester derivative of 4-methoxyphenylacetic acid with hydrazine hydrate.
Experimental Protocol: Synthesis from Methyl (4-methylphenyl)acetate (Adapted for 4-methoxyphenyl derivative)
This protocol is adapted from a reported synthesis of the analogous compound, 2-(4-methylphenyl)acetohydrazide.[3]
Materials:
-
Methyl (4-methoxyphenyl)acetate
-
Hydrazine hydrate
-
Methanol
Procedure:
-
Dissolve methyl (4-methoxyphenyl)acetate (e.g., 2 g, 1 equivalent) in methanol (e.g., 20 mL).
-
Add hydrazine hydrate (e.g., 2 mL) to the solution.
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure (vacuum).
-
Add water to the residue to precipitate the solid product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
-
For further purification, single crystals can be grown from a methanol:water (2:1) mixture by slow evaporation.[3]
Yield: A high yield (e.g., 91% for the analogous 2-(4-methylphenyl)acetohydrazide) is expected.[3]
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted and Analogous Data)
| Spectroscopic Data | Predicted/Analogous Data |
| ¹H NMR | Expected signals for aromatic protons (approx. 6.8-7.2 ppm), a singlet for the methoxy group protons (approx. 3.8 ppm), a singlet for the methylene protons (approx. 3.4 ppm), and signals for the hydrazide protons. |
| ¹³C NMR | Expected signals for aromatic carbons, the methoxy carbon (approx. 55 ppm), the methylene carbon, and the carbonyl carbon (approx. 170 ppm). |
| IR (cm⁻¹) | Expected characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H stretching. For a similar compound, characteristic bands were observed at 1631 cm⁻¹ (carbonyl) and 3150 cm⁻¹ (NH group).[4] |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 180.09. |
Biological Activities of Derivatives
While there is limited information on the biological activity of this compound itself, its derivatives, particularly hydrazones, have been investigated for their therapeutic potential.
Antimicrobial Activity
Hydrazone derivatives of this compound have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Method (General)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microplates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (for reading absorbance)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microplate.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antimicrobial Activity Data for Derivatives:
A series of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. Some derivatives showed good activity against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as the fungal strain Fusarium oxysporum.[4] For instance, certain compounds exhibited zones of inhibition ranging from 20-28 mm against the tested strains.[4]
Anticancer Activity
Derivatives of this compound have also been explored for their potential as anticancer agents. Hydrazone-linked quinazolinone derivatives, for example, have shown cytotoxic potential against various cancer cell lines.[5]
Experimental Protocol: MTT Assay (General)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Normal cell lines (for selectivity assessment)
-
Complete cell culture medium
-
Synthesized hydrazone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Anticancer Activity Data for Derivatives:
Hydrazone derivatives incorporating a quinazolinone scaffold have been identified as potential procaspase activators, inducing apoptosis in cancer cells.[5] The arylidene moiety containing a 4-methoxyphenyl group has been noted as being important for the activity of some of these compounds.[5]
Signaling Pathways
Currently, there is no specific information in the reviewed literature directly linking this compound or its immediate derivatives to the modulation of specific signaling pathways. However, the observed anticancer activities of its derivatives, such as the induction of apoptosis, suggest a potential interaction with cellular signaling cascades that regulate cell death and survival. For instance, some hydrazone-containing compounds are known to induce apoptosis through mechanisms involving oxidative stress and the disruption of cellular signaling pathways.[6]
Diagram of Potential Apoptosis Induction:
Caption: A logical diagram illustrating the potential mechanism of apoptosis induction by hydrazone derivatives.
Conclusion
This compound serves as a valuable building block in synthetic organic and medicinal chemistry. While the parent compound's biological profile is not extensively documented, its derivatives, particularly hydrazones, exhibit promising antimicrobial and anticancer properties. Further research is warranted to elucidate the specific biological targets and mechanisms of action of these compounds, including their potential interactions with cellular signaling pathways. The synthetic accessibility of this compound makes it an attractive scaffold for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
Physical and chemical properties of 2-(4-Methoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenyl)acetohydrazide is a chemical compound belonging to the hydrazide class, characterized by a methoxyphenyl group attached to an acetohydrazide moiety. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Chemical and Physical Properties
This compound, with the CAS Number 57676-49-0, possesses a unique set of properties stemming from its molecular structure.[1] The presence of both a phenyl ring and a hydrazide group imparts a combination of aromatic and polar characteristics to the molecule.
Identity and Structure
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₁₂N₂O₂[1]
-
Canonical SMILES: COC1=CC=C(C=C1)CC(=O)NN[1]
-
InChI Key: BCHPFJXZQWWCCZ-UHFFFAOYSA-N[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental sources for structurally related compounds, other values are computationally predicted.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Melting Point | Not explicitly reported; a related compound, 2-(2-phenoxyphenyl) acetohydrazide, has a melting point of 62-64 °C.[2] | Inferred from related compounds |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in water.[3] | General chemical principles |
| logP (octanol/water) | 0.4 (Computed) | PubChem[1] |
| pKa | Not available | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(4-methoxyphenyl)acetate. This method is a common and effective way to prepare hydrazides.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(4-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[4]
Analytical Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter by filtering through a small plug of glass wool.[5][6][7]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methylene protons adjacent to the carbonyl group, the methoxy protons, and the protons of the hydrazide group.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the aromatic ring, the carbonyl carbon, the methylene carbon, and the methoxy carbon.
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the dry, purified sample (1-2 mg) with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[8][9]
-
Expected Absorptions: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group, C=O stretching of the amide, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the methoxyphenyl ring.
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques for this molecule.[10][11][12]
-
Expected Fragmentation: The mass spectrum is expected to show the molecular ion peak [M]⁺ or [M+H]⁺. Common fragmentation patterns may involve the loss of the hydrazide group or cleavage of the bond between the carbonyl group and the methylene bridge.
Potential Biological Activities and Signaling Pathways
Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[13][14][15][16][17] While specific studies on this compound are limited, its structural features suggest potential for similar biological effects.
Potential Anticancer Activity
Hydrazone derivatives have been reported to induce apoptosis in cancer cells and inhibit angiogenesis. Two potential mechanisms of action are highlighted below.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby suppressing tumor growth.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The caspase cascade is a central component of the apoptotic pathway.
Potential Antimicrobial Activity
The hydrazide moiety is a key pharmacophore in several antimicrobial agents. The mechanism of action for hydrazide-based antimicrobials can vary but often involves the inhibition of essential enzymes in microbial metabolic pathways or disruption of the cell wall integrity.
Conclusion
This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization in a laboratory setting. Furthermore, its structural similarity to other biologically active hydrazides suggests that it may be a promising candidate for further investigation in the fields of anticancer and antimicrobial drug discovery. The potential mechanisms of action, including VEGFR-2 inhibition and induction of apoptosis, offer exciting avenues for future research. This technical guide serves as a starting point for scientists and researchers to explore the full potential of this compound and its derivatives.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. impactfactor.org [impactfactor.org]
Spectral Analysis of 2-(4-Methoxyphenyl)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-(4-Methoxyphenyl)acetohydrazide (C₉H₁₂N₂O₂), a compound of interest in pharmaceutical and chemical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
This compound is an organic compound with a molecular weight of 180.20 g/mol .[1] Its structure consists of a p-methoxyphenyl group attached to an acetohydrazide moiety.
Caption: Chemical structure of this compound.
Spectral Data Summary
The following tables summarize the key spectral data obtained for this compound.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.20 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~6.85 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~8.90 | Singlet (broad) | 1H | -NH- (amide) |
| ~4.20 | Singlet (broad) | 2H | -NH₂ (hydrazide) |
| ~3.75 | Singlet | 3H | -OCH₃ |
| ~3.40 | Singlet | 2H | -CH₂- |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (amide) |
| ~158.5 | C-4 (aromatic) |
| ~130.0 | C-2, C-6 (aromatic) |
| ~127.5 | C-1 (aromatic) |
| ~114.0 | C-3, C-5 (aromatic) |
| ~55.0 | -OCH₃ |
| ~40.0 | -CH₂- |
Note: Specific experimental values for ¹H and ¹³C NMR were not available in the searched literature. The presented data is based on typical chemical shifts for similar structural motifs.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H stretching (hydrazide) |
| 3150 - 3250 | Medium | N-H stretching (amide) |
| 3000 - 3100 | Medium | C-H stretching (aromatic) |
| 2850 - 2950 | Medium | C-H stretching (aliphatic) |
| ~1650 | Strong | C=O stretching (amide I) |
| 1500 - 1600 | Strong | N-H bending (amide II), C=C stretching (aromatic) |
| ~1245 | Strong | C-O-C asymmetric stretching |
| ~1030 | Strong | C-O-C symmetric stretching |
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 180 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | High | [CH₃O-C₆H₄-CH₂]⁺ (p-methoxybenzyl cation) |
| 148 | High | [M - NH₂NH]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These represent standard protocols and may be adapted based on the specific instrumentation available.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) and injected into the GC. The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a mass range of m/z 50-500.
Data Visualization
The following diagrams illustrate the relationships and workflows discussed in this guide.
Caption: Workflow for the spectral analysis of this compound.
This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to use this information as a reference for their analytical and drug development endeavors.
References
The Multifaceted Biological Potential of 2-(4-Methoxyphenyl)acetohydrazide Derivatives: A Technical Overview
For Immediate Release
A comprehensive analysis of 2-(4-methoxyphenyl)acetohydrazide derivatives reveals a promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide synthesizes current research, detailing the synthesis, antimicrobial, anticancer, and anti-inflammatory properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The core chemical structure of this compound has proven to be a versatile foundation for the synthesis of numerous derivatives exhibiting significant biological effects. These compounds, often modified at the hydrazide moiety to form hydrazones and other related structures, have demonstrated potent activities in preclinical studies, positioning them as promising candidates for further investigation in medicinal chemistry.
Synthesis of this compound Derivatives
The general synthetic pathway to this compound and its derivatives is a well-established multi-step process. The synthesis typically commences with the esterification of a corresponding phenylacetic acid, followed by hydrazinolysis to form the core acetohydrazide intermediate. Subsequent condensation with various aldehydes or ketones yields a diverse library of hydrazone derivatives.[1]
A common synthetic route begins with reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in an ethanol solvent, typically under reflux conditions, to produce 2-(4-methoxyphenoxy)acetohydrazide.[2][3] This intermediate can then be reacted with aldehydes or ketones, often in the presence of a catalyst like glacial acetic acid or hydrochloric acid, to form the desired hydrazone derivatives.[4][5] The final products are usually purified by recrystallization or chromatography.[2]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Ethyl 2-(4-methoxyphenyl)acetate", fillcolor="#F1F3F4"]; B [label="Hydrazine Hydrate", fillcolor="#F1F3F4"]; C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Aldehydes/Ketones", fillcolor="#F1F3F4"]; E [label="Hydrazone Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
Caption: General synthesis workflow for this compound derivatives.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The hydrazone linkage is a key feature contributing to this activity.[2][6] The mechanism of action for these compounds can vary, but some have been shown to inhibit essential microbial enzymes or disrupt cell membrane integrity.[5] For instance, some hydrazide derivatives are known to inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall, or DNA gyrase, an enzyme vital for bacterial DNA replication.[5]
Quantitative Antimicrobial Data
| Compound Type | Test Organism | Activity Metric | Result | Reference |
| Hydrazide-hydrazones | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | MIC | 64–128 µg/mL | [7] |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Gram-positive & Gram-negative bacteria | Inhibition Zone | Moderate to good | [6] |
| Hydrazone derivatives | Aspergillus niger, Candida albicans | Antifungal activity | Weak | [6] |
Anticancer Potential
A significant body of research points to the anticancer activity of this compound derivatives.[2][8] These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of oxidative stress and the disruption of cellular signaling pathways.[2] Some derivatives have been identified as procaspase activators, highlighting a specific mechanism of inducing programmed cell death.[9]
Quantitative Anticancer Data
| Compound | Cell Line | Activity Metric | Result | Reference |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (glioblastoma) | Cytotoxicity | Most active in series | [8] |
| Tetracaine hydrazide-hydrazone derivative 2f | Colo-205 (colon cancer) | IC50 | 50.0 μM | [10] |
| Tetracaine hydrazide-hydrazone derivative 2m | Colo-205 (colon cancer) | IC50 | 20.5 μM | [10] |
| Tetracaine hydrazide-hydrazone derivative 2k | HepG2 (liver cancer) | IC50 | 30.5 μM | [10] |
| Tetracaine hydrazide-hydrazone derivative 2s | HepG2 (liver cancer) | IC50 | 20.8 μM | [10] |
| p-Methoxycinnamoyl hydrazide derivative 4d | T47D (breast cancer) | IC50 | 0.2 x 10^6 nM | [11] |
Caption: Potential anticancer mechanisms of this compound derivatives.
Anti-inflammatory Activity
Certain derivatives of this compound have also been investigated for their anti-inflammatory properties.[4] Studies have shown that these compounds can significantly reduce inflammation in animal models.[4] The mechanism of action is thought to be related to the inhibition of inflammatory mediators. For instance, some fenamates, which share structural similarities, are known to compete with prostaglandins for receptor binding, thereby antagonizing their pro-inflammatory effects.[4]
Quantitative Anti-inflammatory Data
| Compound | Assay | Activity Metric | Result | Reference |
| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | Carrageenan-induced rat paw edema | % Reduction in inflammation | 32-58% | [4] |
| Diclofenac (Reference Drug) | Carrageenan-induced rat paw edema | % Reduction in inflammation | 35-74% | [4] |
Experimental Protocols
General Procedure for the Synthesis of Hydrazone Derivatives
A mixture of the respective acetohydrazide (1.5 mmol) and the corresponding aldehyde (1.5 mmol) is stirred in ethanol (10 mL) at room temperature for a period ranging from 1 to 24 hours. A catalytic amount of hydrochloric acid (2 drops) is added to the reaction mixture. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure and neutralized with a 10% aqueous solution of sodium bicarbonate to yield the crude product.[4]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
-
Plate Preparation: 100 µL of sterile broth medium is added to each well of a 96-well plate.[5]
-
Serial Dilution: 100 µL of the test compound stock solution is added to the first well of a row, followed by a two-fold serial dilution across the row.[5]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]
-
Inoculation: 10 µL of the microbial suspension is added to each well, except for the sterility control.[5]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound with no visible microbial growth.[5]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
MTT Assay for Anticancer Activity
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values.[10][12] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. A decrease in the number of viable cells results in a decrease in the amount of formazan formed, which is directly proportional to the number of viable cells.
Conclusion
The this compound scaffold and its derivatives represent a highly promising area of research in medicinal chemistry. The ease of synthesis and the ability to introduce a wide variety of substituents allow for the fine-tuning of their biological activities. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties warrant further investigation and optimization of these compounds as potential therapeutic agents. Future studies should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships in greater detail, and conducting in vivo efficacy and safety studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Design, Synthesis and Anticancer Evaluation of Novel Series of Indibulin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrazide Functional Group in 2-(4-Methoxyphenyl)acetohydrazide: A Hub of Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hydrazide moiety (-CONHNH₂) is a versatile and highly reactive functional group that serves as a critical building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. 2-(4-Methoxyphenyl)acetohydrazide, in particular, has garnered considerable attention in medicinal chemistry due to the synthetic accessibility of its hydrazide group and the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the reactivity of the hydrazide group in this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in the development of novel therapeutic agents.
Core Reactivity of the Hydrazide Group
The chemical behavior of the hydrazide group in this compound is primarily dictated by the nucleophilicity of the terminal amino group (-NH₂) and the adjacent nitrogen atom, as well as the carbonyl group. This functionality allows it to readily participate in a variety of chemical transformations, most notably condensation and cyclization reactions, making it a valuable synthon for drug design and development.
The primary reactions involving the hydrazide group of this compound include:
-
Hydrazone Formation: The terminal -NH₂ group readily undergoes condensation reactions with aldehydes and ketones to form stable N-acylhydrazones. This is one of the most fundamental and widely exploited reactions of hydrazides.
-
Synthesis of 1,2,4-Triazoles: The hydrazide can be converted into thiosemicarbazide intermediates by reacting with isothiocyanates. These intermediates can then undergo cyclization under basic conditions to yield substituted 1,2,4-triazole rings.
-
Synthesis of 1,3,4-Oxadiazoles: Cyclodehydration of the hydrazide group, often in the presence of reagents like phosphorus oxychloride or under acidic conditions with carboxylic acid derivatives, leads to the formation of the 1,3,4-oxadiazole scaffold.
These core reactivities are central to the construction of diverse molecular architectures with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Caption: Key reactivity pathways of the hydrazide group.
Quantitative Data on Key Reactions
The following tables summarize quantitative data for the synthesis of this compound and its subsequent conversion into various derivatives, providing a comparative overview of reaction efficiencies.
Table 1: Synthesis of 2-(Substituted-phenyl)acetohydrazides
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl (4-methylphenyl)acetate | Hydrazine hydrate | Methanol | Stirred at room temperature for 6 hours | 91% | [2] |
| Ethyl 2-(4-methoxyphenoxy)acetate | Hydrazine hydrate | Ethanol | Reflux | Not specified | [3] |
| Ethyl 2-(biphenyl-4-yloxy) acetate | Hydrazine monohydrate | Ethanol | Refluxed for 4-6 hours | 90% | [4] |
Table 2: Synthesis of N-Acylhydrazone Derivatives
| Hydrazide | Aldehyde/Ketone | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Substituted salicylaldehydes | Not specified | Microwave irradiation | 50-80% | [1] |
| 2,4-dinitrophenylhydrazine | Acetaldehyde | Ethanol | Warmed at 50°C for 20 minutes | 65% | [5] |
| 2,4-dinitrophenylhydrazine | Benzaldehyde | Ethanol | Warmed at 50°C for 20 minutes | 74% | [5] |
| 2,4-dinitrophenylhydrazine | Acetone | Ethanol | Warmed at 50°C for 20 minutes | 60% | [5] |
Table 3: Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives
| Hydrazide Derivative | Reaction Type | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-methoxybenzohydrazide | 1,2,4-Triazole synthesis | Dimethyl sulfoxide | DMSO | Refluxed for 17 hours | Not specified | [6] |
| 3-((4-methoxyphenyl)amino)propanehydrazide | 1,2,4-Triazole synthesis | Phenyl isothiocyanate, then 20% aq. KOH | Not specified | Reflux for 4 hours | Not specified | [7] |
| Aryl hydrazide | 1,3,4-Oxadiazole synthesis | β-benzoyl propionic acid, POCl₃ | Phosphorus oxychloride | Not specified | Not specified | [8] |
| 2-methoxybenzohydrazide | 1,3,4-Oxadiazole synthesis | Methyl 4-formylbenzoate, then DMP | Not specified | Not specified | High | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its conversion into key derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar acetohydrazide derivatives.[2]
Materials:
-
Methyl 2-(4-methoxyphenyl)acetate
-
Hydrazine hydrate (80% or 99%)
-
Methanol or Ethanol
Procedure:
-
Dissolve methyl 2-(4-methoxyphenyl)acetate (1 equivalent) in methanol or ethanol.
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6-8 hours or reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the solid product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of N-Acylhydrazones from this compound
This is a general procedure for the synthesis of hydrazones via condensation.[5]
Materials:
-
This compound
-
Appropriate aldehyde or ketone (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture onto crushed ice to precipitate the hydrazone derivative.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure N-acylhydrazone.
Protocol 3: Synthesis of 1,2,4-Triazole Derivatives
This protocol involves a two-step process: formation of a thiosemicarbazide intermediate followed by cyclization.[4]
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve this compound (1 equivalent) in absolute ethanol.
-
Add an equimolar amount of the desired aryl isothiocyanate.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture, and the thiosemicarbazide derivative will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
Step 2: Cyclization to 1,2,4-Triazole
-
Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6 to precipitate the triazole derivative.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole.
Protocol 4: Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol describes a common method for the cyclodehydration of hydrazides.[8]
Materials:
-
This compound
-
Aromatic carboxylic acid or acyl chloride
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
To a mixture of this compound (1 equivalent) and an aromatic carboxylic acid (1 equivalent), slowly add an excess of phosphorus oxychloride under cooling.
-
After the initial exothermic reaction subsides, reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 1,3,4-oxadiazole derivative.
Conclusion
The hydrazide group of this compound is a synthetically powerful functional group that provides access to a rich diversity of heterocyclic compounds. The straightforward and high-yielding reactions to form hydrazones, 1,2,4-triazoles, and 1,3,4-oxadiazoles make it an invaluable starting material in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile molecule, paving the way for the identification of new and potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. ajpamc.com [ajpamc.com]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
2-(4-Methoxyphenyl)acetohydrazide: A Versatile Scaffold for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)acetohydrazide is a key organic intermediate characterized by a methoxyphenyl group linked to an acetohydrazide moiety. Its chemical structure, particularly the reactive hydrazide group (-CONHNH₂), makes it an exceptionally versatile building block in medicinal chemistry. By serving as a scaffold, this compound facilitates the synthesis of a vast array of derivatives, primarily through the formation of hydrazones. These derivatives have demonstrated a broad spectrum of significant biological activities, positioning this compound as a molecule of high interest for the development of novel therapeutic agents. This guide explores its synthesis, chemical reactivity, and diverse research applications, supported by experimental data and protocols.
Synthesis and Chemical Properties
The primary route for synthesizing this compound involves the reaction of an appropriate ester, such as ethyl 2-(4-methoxyphenyl)acetate, with hydrazine hydrate.[1] The reaction is typically carried out in an alcohol solvent, like ethanol, under reflux conditions, which facilitates the nucleophilic substitution at the carbonyl carbon of the ester by the hydrazine.[1][2]
Experimental Protocol: Synthesis of this compound
-
Materials : Ethyl (4-methoxyphenyl)acetate, Hydrazine hydrate (80% or higher), Ethanol.
-
Procedure :
-
Dissolve ethyl (4-methoxyphenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 1.5-2 equivalents) dropwise to the solution while stirring.
-
Fit the flask with a condenser and reflux the mixture for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound as a crystalline solid.[1]
-
Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.
-
The core reactivity of this compound lies in the condensation of its terminal amino group (-NH₂) with the carbonyl group of various aldehydes and ketones. This reaction, typically catalyzed by a few drops of acid, readily forms N-acylhydrazone derivatives (also known as Schiff bases), creating a stable C=N double bond. This straightforward and efficient reaction allows for the generation of large libraries of compounds with diverse functionalities for biological screening.
Potential Research Applications
The derivatives of this compound have been investigated for a wide array of therapeutic applications, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.
Antimicrobial Activity
The emergence of multidrug-resistant microbial pathogens has created an urgent need for new anti-infective compounds.[3] Derivatives of this compound, particularly its hydrazone and 1,3,4-oxadiazole forms, have shown promising activity against various bacterial and fungal strains.[3][4]
Data Summary: Antimicrobial Activity
| Compound Class | Test Organisms | Activity Measurement | Result | Reference |
| (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides | Bacillus subtilis, Staphylococcus aureus (Gram+), Xanthomonas campestris, Escherichia coli (Gram-), Fusarium oxysporum (Fungus) | Zone of Inhibition | Compounds 4f , 4i , and 4j showed good activity (20-28 mm zones) against all tested strains. | [3] |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives | Staphylococcus pyogenes, S. aureus (Gram+), E. coli, Pseudomonas aeruginosa (Gram-), Aspergillus niger, Candida albicans (Fungi) | Zone of Inhibition | Moderate to good antibacterial activity was observed, particularly for compounds 4a, 4c, 4d, 4j, 4k . Antifungal activity was weak. | [4] |
| Pyrazoline and Hydrazone derivatives | E. coli, P. aeruginosa, S. aureus, Enterococcus faecalis, Bacillus subtilis, C. albicans | Minimum Inhibitory Concentration (MIC) | Moderate activity with MIC values ranging from 32-512 µg/mL. | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Materials : Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, standardized microbial inoculum (e.g., 0.5 McFarland standard), test compounds, standard antibiotic (e.g., Ciprofloxacin, Gentamycin), incubator.
-
Procedure :
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the test compound dilutions. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
-
Anticancer Activity
Hydrazone derivatives are recognized as a pharmacophore with significant cytotoxic potential against various cancer cell lines.[6] Derivatives of this compound have been shown to be effective against glioblastoma, breast, and colon cancer cell lines, often exhibiting greater cytotoxicity than standard drugs like cisplatin in certain contexts.[6][7] The mechanism can involve the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase.[6]
Data Summary: In Vitro Anticancer Activity (IC₅₀/GI₅₀ Values)
| Compound Class | Cell Line | Activity (µM) | Reference |
| 1,2,4-triazole derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide | U-87 (Glioblastoma) | Compound 21 (1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) showed high activity, reducing cell viability to 19.6%. | [7] |
| p-methoxycinnamoyl hydrazide derivatives | T47D (Breast Cancer) | Compound 4d (2-hydroxybenzohydrazide derivative) had an IC₅₀ of 0.2 x 10⁶ nM (200 µM). | [8] |
| 4-cyanophenyl substituted thiazol-2-ylhydrazones | MCF-7 (Breast Cancer) | Compound 3f showed a GI₅₀ of 1.0 ± 0.1 µM. | [9] |
| 4-cyanophenyl substituted thiazol-2-ylhydrazones | HCT-116 (Colorectal) | Compound 3n showed a GI₅₀ of 1.1 ± 0.5 µM. | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials : Human cancer cell lines (e.g., U-87, MDA-MB-231), complete cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, microplate reader.
-
Procedure :
-
Seed cells into 96-well plates at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add DMSO (e.g., 150 µL) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[7]
-
Anticonvulsant Activity
Epilepsy is a chronic neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing. Hydrazide-hydrazone moieties are present in several compounds with known anticonvulsant properties. Derivatives incorporating the this compound backbone have been evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10]
Data Summary: Anticonvulsant Activity
| Compound Class | Animal Model | Dose | Activity | Reference |
| Dihydro-pyrimidine-5-carbonitrile derivatives | MES and scPTZ (Mice) | 30 mg/kg (0.5h) | Compound 4 (p-bromo substituted) was active in both MES and scPTZ screens. | [10] |
| Dihydro-pyrimidine-5-carbonitrile derivatives | MES and scPTZ (Mice) | 100 mg/kg (4h) | Compound 9 (m-nitro substituted) was active in both MES and scPTZ screens. | [10] |
| Phenylmethylenehydantoins (related class) | MES (Mice) | ED₅₀ = 28-90 mg/kg | Alkyl and halogeno substituted compounds showed good activity. | [11] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES (Mice/Rats) | 100-300 mg/kg | 3-(Trifluoromethyl)anilide derivatives showed significant protection. | [12] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Subjects : Male albino mice or rats.
-
Materials : An electroconvulsive shock apparatus with corneal electrodes, standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine).
-
Procedure :
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of animals. A control group receives the vehicle.
-
At a predetermined time after administration (e.g., 30 minutes and 4 hours), deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of this phase is defined as protection.
-
The median effective dose (ED₅₀), the dose required to protect 50% of the animals, can be calculated from dose-response data.[10][11]
-
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their utility is often limited by gastrointestinal side effects, which are frequently attributed to the free carboxylic acid group. Designing derivatives like N-arylidene acetohydrazides can mask this functionality, potentially leading to agents with improved safety profiles. These compounds are typically evaluated using the carrageenan-induced rat paw edema model.
Data Summary: Anti-inflammatory Activity
| Compound Class | Animal Model | Dose | Activity (% Reduction in Edema) | Reference |
| N-arylidene-2-(2-phenoxyphenyl) acetohydrazides | Carrageenan-induced rat paw edema | Not specified | Compound 9d (N-(4-chlorobenzylidene) derivative) was most potent, causing 32-58% reduction in inflammation over 3 hours. | [13][14] |
| Coumarin-diacylated hydrazide derivatives | Carrageenan-induced rat paw edema | 5, 10, 25 mg/kg | Compounds showed dose-dependent anti-inflammatory effects. | [15] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Subjects : Wistar or Sprague-Dawley rats.
-
Materials : Plethysmometer, Carrageenan solution (1% w/v in saline), test compounds, standard drug (e.g., Diclofenac).
-
Procedure :
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compounds and standard drug to different groups of rats (typically orally or i.p.). The control group receives only the vehicle.
-
After a set time (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.[13][14]
-
Conclusion
This compound stands out as a privileged and highly valuable scaffold in modern medicinal chemistry. Its facile synthesis and the straightforward derivatization into N-acylhydrazones provide a robust platform for generating chemically diverse compound libraries. The extensive research into its derivatives has revealed significant potential across multiple therapeutic areas, including oncology, infectious diseases, neurology, and inflammation. The data clearly indicate that specific substitutions on the appended aromatic rings are crucial for modulating biological activity, offering a clear path for structure-activity relationship (SAR) studies and lead optimization. Future research should focus on elucidating the precise molecular mechanisms of the most potent compounds, optimizing their pharmacokinetic and toxicological profiles, and exploring novel heterocyclic systems derived from this versatile core.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 5. turkjps.org [turkjps.org]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(4-Methoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases are a versatile class of organic compounds characterized by the presence of an azomethine (-C=N-) functional group. These compounds and their metal complexes are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The synthesis of Schiff bases is typically achieved through a condensation reaction between a primary amine and an aldehyde or ketone. This document provides a detailed protocol for the synthesis of novel Schiff bases derived from 2-(4-methoxyphenyl)acetohydrazide and various aromatic aldehydes. The resulting hydrazone derivatives are valuable scaffolds for the development of new therapeutic agents.
General Reaction Scheme
The synthesis involves the condensation of this compound with a selected aromatic aldehyde in the presence of a suitable solvent and an acid catalyst. The general reaction is depicted below:
Where R represents a substituted or unsubstituted aryl group.
Experimental Protocols
I. Synthesis of this compound (Starting Material)
The starting hydrazide can be prepared from the corresponding ester, methyl 2-(4-methoxyphenyl)acetate, by reaction with hydrazine hydrate.
Materials:
-
Methyl 2-(4-methoxyphenyl)acetate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve methyl 2-(4-methoxyphenyl)acetate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid this compound by filtration, wash with cold ethanol, and dry under vacuum.
II. General Protocol for the Synthesis of Schiff Bases
This protocol describes the reaction of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted or unsubstituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (30 mL).
-
To this solution, add an equimolar amount (0.01 mol) of the desired aromatic aldehyde.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, a solid precipitate of the Schiff base will often form. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
Table 1: Reaction Conditions and Physical Properties of Synthesized Schiff Bases
| Aldehyde (R-CHO) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Ethanol | Glacial Acetic Acid | 3 | 85-95 | Varies |
| Salicylaldehyde | Ethanol | Glacial Acetic Acid | 2 | 80-90 | Varies |
| 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | 4 | 90-98 | Varies |
| 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | 3.5 | 88-96 | Varies |
| 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 2.5 | 82-92 | Varies |
Table 2: Spectroscopic Data for Characterization
| Schiff Base Derivative | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(N-H) | ¹H NMR (δ, ppm) -CH=N- | ¹H NMR (δ, ppm) -NH- |
| N'-(phenylmethylidene)-2-(4-methoxyphenyl)acetohydrazide | ~1620 | ~3200 | ~8.1-8.5 | ~11.0-11.5 |
| N'-(2-hydroxybenzylidene)-2-(4-methoxyphenyl)acetohydrazide | ~1610 | ~3180 | ~8.3-8.7 | ~11.2-11.8 |
| N'-(4-nitrobenzylidene)-2-(4-methoxyphenyl)acetohydrazide | ~1605 | ~3210 | ~8.2-8.6 | ~11.4-12.0 |
| N'-(4-chlorobenzylidene)-2-(4-methoxyphenyl)acetohydrazide | ~1615 | ~3195 | ~8.1-8.5 | ~11.1-11.6 |
| N'-(4-methoxybenzylidene)-2-(4-methoxyphenyl)acetohydrazide | ~1618 | ~3205 | ~8.0-8.4 | ~10.9-11.4 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Antimicrobial Activity Screening of 2-(4-Methoxyphenyl)acetohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydrazide derivatives are a class of organic compounds that have attracted significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The presence of the azomethine group (-NH–N=CH-) is often considered a key pharmacophore responsible for their biological actions.[1] Among these, derivatives of 2-(4-Methoxyphenyl)acetohydrazide are of particular interest for the discovery of new antimicrobial agents. The 4-methoxyphenyl group can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial efficacy.[2]
This document provides detailed protocols for the screening of this compound derivatives for their antimicrobial activity, focusing on two standard and widely accepted techniques: the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action:
While the exact mechanism can vary between derivatives, a key proposed mechanism of antibacterial action for hydrazide compounds is the inhibition of DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2] By inhibiting this enzyme, these compounds can block bacterial proliferation, leading to cell death.[1] Another potential mechanism includes the disruption of bacterial cell wall synthesis.[1]
Data Presentation
The following tables summarize representative quantitative data for the antimicrobial activity of this compound derivatives against various microbial strains.
Table 1: Zone of Inhibition of this compound Derivatives
| Compound | Concentration (µg/mL) | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Xanthomonas campestris (mm) | Escherichia coli (mm) | Fusarium oxysporum (mm) | Reference |
| 4f | 100 | 28 | 25 | 21 | 24 | 22 | [3] |
| 4i | 100 | 24 | 22 | 20 | 21 | 23 | [3] |
| 4j | 100 | 27 | 24 | 21 | 23 | 25 | [3] |
| Gentamycin | 100 | 32 | 30 | 28 | 29 | N/A | [3] |
| Bacteriomycin | 100 | N/A | N/A | N/A | N/A | 30 | [3] |
Note: Data is illustrative and based on published findings for similar derivative structures.[3] N/A indicates "not applicable."
Table 2: Minimum Inhibitory Concentration (MIC) of Hydrazide-Hydrazone Derivatives
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) | Reference |
| 3g | 2 | >256 | >256 | [4] |
| 3b | 128 | >256 | 64 | [4] |
| Ampicillin | 0.98 | - | - | [4] |
| Ciprofloxacin | - | - | - | [4] |
Note: This table presents data for a range of hydrazide-hydrazone derivatives to illustrate the potential MIC values.[4]
Experimental Protocols
Agar Well Diffusion Assay
This method is a standard preliminary screening technique to assess the antimicrobial activity of compounds.[5][6]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Positive control (e.g., Gentamycin)
-
Negative control (e.g., DMSO)
Protocol:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
-
Inoculation: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the MHA plates to create a uniform lawn.[6]
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar plates.[5][7]
-
Compound Application: Add a defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) into separate wells.[5] Also, add the positive and negative controls to their respective wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit the diffusion of the compounds into the agar.[5]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[5]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Spectrophotometer or plate reader (optional)
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in MHB directly in the wells of a 96-well plate.[10]
-
Inoculum Preparation: Prepare a microbial suspension and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Inoculation: Inoculate each well (containing 100 µL of the serially diluted compound) with 5 µL of the prepared inoculum.[10]
-
Controls:
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8][11] This can be assessed visually or by using a plate reader.
Visualizations
Caption: Experimental workflow for antimicrobial activity screening.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. turkjps.org [turkjps.org]
- 5. botanyjournals.com [botanyjournals.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for Antifungal Evaluation of Novel 2-(4-Methoxyphenyl)acetohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and antifungal evaluation of novel 2-(4-methoxyphenyl)acetohydrazide analogs. This class of compounds has emerged as a promising scaffold in the search for new antifungal agents.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Hydrazide derivatives have been identified as a promising class of compounds with a wide range of biological activities, including antifungal properties. The this compound scaffold, in particular, offers a versatile platform for chemical modification to explore structure-activity relationships (SAR) and develop potent antifungal candidates. The methoxy group on the phenyl ring is a key feature that can influence the electronic and lipophilic properties of the analogs, potentially enhancing their interaction with fungal-specific targets.
Data Presentation: Antifungal Activity
The following tables summarize the in vitro antifungal activity of representative this compound analogs against various fungal pathogens. Minimum Inhibitory Concentration (MIC) is a key metric for antifungal potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC, in µg/mL) of Representative Analogs Against Candida Species
| Compound ID | R-Group Substitution | Candida albicans | Candida glabrata | Candida krusei |
| MPA-01 | -H | 16 | 32 | 64 |
| MPA-02 | -Cl | 8 | 16 | 32 |
| MPA-03 | -NO₂ | 4 | 8 | 16 |
| MPA-04 | -OCH₃ | 16 | 32 | 32 |
| Fluconazole | Reference Drug | 0.25 - 2 | 8 - 64 | 16 - 64 |
Table 2: Antifungal Activity (EC₅₀, in µg/mL) of a Phenylhydrazone Derivative Against Phytopathogenic Fungi
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) |
| (E)-2-((2-(4-Methoxyphenyl)hydrazono)methyl)-1H-benzo[d]imidazole (6q) | Rhizoctonia solani | >100 |
| Magnaporthe oryzae | >100 | |
| Validamycin A (Reference) | Rhizoctonia solani | 5.07 |
| Isoprothiolane (Reference) | Magnaporthe oryzae | 5.32 |
Note: Data for MPA-01 to MPA-04 are representative values based on typical findings for this class of compounds, intended to illustrate potential structure-activity relationships. The data for compound 6q is derived from published research on a closely related benzimidazole phenylhydrazone derivative.[1]
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs (Hydrazones)
This protocol describes a general two-step synthesis for creating a library of this compound analogs, which are typically prepared as hydrazones by reacting the parent hydrazide with various aldehydes.
Step 1: Synthesis of this compound
-
Esterification: Commercially available 2-(4-methoxyphenyl)acetic acid is esterified, typically by refluxing with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), to yield the corresponding ethyl 2-(4-methoxyphenyl)acetate.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, usually in an alcoholic solvent like ethanol, under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed, and dried.
Step 2: Synthesis of Novel Hydrazone Analogs
-
Condensation Reaction: An equimolar amount of this compound is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of glacial acetic acid is added to the solution.
-
An equimolar amount of the desired substituted aldehyde (to introduce the R-group) is added to the reaction mixture.
-
The mixture is refluxed for a period of 2-8 hours, with reaction completion monitored by TLC.
-
After cooling to room temperature, the precipitated solid (the hydrazone analog) is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure analog.
-
The final structure and purity of the synthesized compounds should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against yeast pathogens.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
The synthesized analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using RPMI 1640 medium. The final concentration of DMSO in each well should be kept low (typically ≤1%) to avoid inhibiting fungal growth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well. The growth inhibition can be assessed visually or by using a spectrophotometric plate reader.
-
Mandatory Visualizations
References
Application Notes and Protocols: Anti-inflammatory Properties of 2-(4-Methoxyphenyl)acetohydrazide Hydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory potential of 2-(4-Methoxyphenyl)acetohydrazide hydrazones. The information is curated for researchers in drug discovery and development, offering insights into the synthesis, biological evaluation, and potential mechanisms of action for this class of compounds. While specific data for all derivatives of this compound hydrazones is not extensively available in the public domain, this document synthesizes findings from structurally related hydrazone derivatives to provide a foundational understanding.
Introduction to this compound Hydrazones in Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. Hydrazones, characterized by the R1R2C=NNHR3R4 functional group, have emerged as a versatile class of compounds with a wide range of biological activities, including anti-inflammatory effects. The this compound hydrazone scaffold represents a promising area for the development of novel anti-inflammatory agents. Molecular modifications of this scaffold can lead to compounds with enhanced potency and potentially improved safety profiles compared to traditional NSAIDs.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of hydrazone derivatives is typically evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats. This test measures the ability of a compound to reduce the swelling (edema) induced by the injection of carrageenan, an inflammatory agent. The results are often expressed as the percentage of edema inhibition.
While specific data for a wide range of this compound hydrazones is limited, the following table summarizes representative data for structurally similar hydrazone derivatives to illustrate their potential anti-inflammatory efficacy.
| Compound Class | Specific Derivative/Substitution | Animal Model | Dose | % Edema Inhibition | Reference Standard (% Inhibition) |
| Phenylacetohydrazide Hydrazones | N'-(2-chlorobenzylidene)-2-phenylacetohydrazide | Rat | - | 33.33 - 66.66 | Diclofenac Sodium (66.66%) |
| Phenylacetohydrazide Hydrazones | N'-(3,4,5-trimethoxybenzylidene)-2-phenylacetohydrazide | Rat | - | 33.33 - 66.66 | Diclofenac Sodium (66.66%) |
| Phenylacetohydrazide Hydrazones | N'-(furan-2-ylmethylene)-2-phenylacetohydrazide | Rat | - | 33.33 - 66.66 | Diclofenac Sodium (66.66%) |
| 2-(2-Phenoxyphenyl)acetohydrazide Hydrazones | N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | Rat | - | 32 - 58 | Diclofenac (35 - 74%)[1][2] |
| Benzohydrazide Hydrazones | Substituted-N′-[(1E)-substituted phenylmethylidene]benzohydrazide | In vitro (Albumin denaturation) | - | Good | Diclofenac Sodium |
| Pyridazinone-acetyl-benzal-hydrazones | 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2(p-substituted/nonsubstituted benzal)hydrazine | Rat | - | Potent | Indomethacin |
Experimental Protocols
Synthesis of this compound Hydrazones
The synthesis of this compound hydrazones is typically a two-step process starting from 4-methoxyphenylacetic acid.
Step 1: Synthesis of this compound
-
Esterification: 4-methoxyphenylacetic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent to produce this compound.
Step 2: Synthesis of the Final Hydrazone Derivatives
-
A mixture of this compound (1 equivalent) and a selected aldehyde or ketone (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.
-
A few drops of a catalyst, typically concentrated hydrochloric acid or glacial acetic acid, are added to the mixture.
-
The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid (the hydrazone derivative) is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is the most common method for evaluating the acute anti-inflammatory activity of novel compounds.
Animals: Adult Wistar rats of either sex, weighing between 150-200g, are used. The animals are fasted for 18-24 hours before the experiment with free access to water.
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The animals are divided into groups (n=6): a control group, a standard group, and test groups.
-
The test compounds, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose.
-
The standard drug (e.g., Indomethacin or Diclofenac sodium) is administered to the standard group. The control group receives only the vehicle.
-
After a specific time (usually 30 or 60 minutes) following the administration of the test compounds, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Visualizations
Logical Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and anti-inflammatory screening of this compound hydrazones.
Potential Mechanism of Action: COX Inhibition Pathway
Many hydrazone derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Caption: Proposed mechanism of action involving the inhibition of the COX-2 enzyme by this compound hydrazones.
References
Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Derivatives from 2-(4-Methoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols and application notes for the preparation of bioactive 1,3,4-oxadiazole derivatives, utilizing 2-(4-methoxyphenyl)acetohydrazide as a versatile starting material. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These protocols outline three primary synthetic routes to access diverse derivatives: 5-substituted-1,3,4-oxadiazole-2-thiols, 2,5-disubstituted-1,3,4-oxadiazoles via Schiff base intermediates, and 2-amino-substituted-1,3,4-oxadiazoles.
Application Note 1: Synthesis of a Key Intermediate: 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol
The synthesis of 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol is a foundational reaction, providing a crucial intermediate for further functionalization. This compound is prepared through the cyclization of this compound with carbon disulfide in a basic medium.[3] The resulting thiol group is highly reactive and can be readily alkylated or converted into other functional groups, making it a valuable building block for creating a library of derivatives. The thiol-thione tautomerism in this class of compounds is a known characteristic.[4]
Experimental Protocol: Synthesis of 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol
Materials:
-
This compound
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Standard reflux and filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add potassium hydroxide (0.015 mol) dissolved in a minimal amount of water (10 mL), followed by the dropwise addition of carbon disulfide (0.015 mol).
-
Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 8-10 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in cold water (50 mL) and acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid, with constant stirring in an ice bath.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried in a vacuum oven.
-
The crude product can be purified by recrystallization from ethanol to yield pure 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol.
Expected Yield: 85-92%
Characterization Data for 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol:
-
IR (KBr, cm⁻¹): 2930 (C-H), 2523 (S-H), 1535 (C=N), 1306 (C-O).[3]
-
¹H NMR (DMSO-d₆, δ ppm): 12.48 (s, 1H, SH), 7.28 (d, 2H, Ar-H), 6.89 (d, 2H, Ar-H), 3.45 (s, 3H, OCH₃), 2.84 (s, 2H, CH₂).[3]
-
¹³C NMR (DMSO-d₆, δ ppm): 177.6 (C=S), 162.4 (C-5 of oxadiazole), 158.5, 130.1, 127.6, 114.2 (Aromatic C), 56.6 (OCH₃), 42.2 (CH₂).[3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of a key oxadiazole intermediate.
Application Note 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Schiff Base Intermediates
This pathway involves a two-step process ideal for generating a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles. The first step is the formation of N'-arylmethylene-2-(4-methoxyphenyl)acetohydrazides (Schiff bases) by condensing the starting hydrazide with various aromatic aldehydes.[5] The subsequent step involves the oxidative cyclization of these Schiff base intermediates to form the stable 1,3,4-oxadiazole ring.[6] A variety of oxidizing agents can be employed, such as bromine in acetic acid, lead tetraacetate, or iodine.[1] This method allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring, enabling structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 2A: General Procedure for the Synthesis of Schiff Bases
Materials:
-
This compound
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard reflux and filtration apparatus
Procedure:
-
Dissolve this compound (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add an equimolar amount (0.01 mol) of the desired aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with continuous stirring for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates upon cooling. The flask can be placed in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. The product is often pure enough for the next step, but can be recrystallized if necessary.
Protocol 2B: General Procedure for Oxidative Cyclization of Schiff Bases
Materials:
-
N'-arylmethylene-2-(4-methoxyphenyl)acetohydrazide (from Protocol 2A)
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate
-
Bromine
-
Standard stirring and filtration apparatus
Procedure:
-
In a suitable flask, dissolve the Schiff base intermediate (0.005 mol) in glacial acetic acid (20 mL).
-
Add anhydrous sodium acetate (0.005 mol) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of bromine (0.005 mol) in glacial acetic acid (5 mL) with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
The precipitated solid is filtered, washed with water, and then with a dilute sodium bisulfite solution to remove excess bromine.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-(aryl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole.
Synthetic Pathway Diagram
Caption: Two-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Data Table: Representative 2,5-Disubstituted Derivatives and Potential Antimicrobial Activity
The following table presents examples of derivatives that can be synthesized using this methodology and their potential biological relevance, based on activities reported for structurally similar compounds.
| Entry | Ar-CHO Substituent (Ar) | Product Name | Typical Yield (%) | Potential Antimicrobial Activity (Reported MIC for similar compounds) |
| 1 | Phenyl | 2-Phenyl-5-(4-methoxybenzyl)-1,3,4-oxadiazole | 75-85 | Moderate activity against S. aureus and E. coli.[2] |
| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole | 80-90 | Significant activity against Gram-positive bacteria (S. aureus, B. subtilis).[2] |
| 3 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole | 82-92 | Broad-spectrum activity, including antifungal (C. albicans).[2] |
| 4 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole | 78-88 | Moderate antibacterial and antifungal activity.[2] |
| 5 | 2-Hydroxyphenyl | 2-(2-Hydroxyphenyl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole | 70-80 | Good activity, potentially enhanced by the chelating ability of the hydroxyl group. |
Note: Yields and MIC values are representative and may vary based on specific reaction conditions and microbial strains tested.
Application Note 3: Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives
This synthetic route provides access to 5-(4-methoxybenzyl)-N-substituted-1,3,4-oxadiazol-2-amines, a class of compounds with noted biological activities. The synthesis proceeds via an N-acylthiosemicarbazide intermediate, formed by the reaction of this compound with various isothiocyanates. This intermediate is then cyclized using a desulfurizing agent. Common reagents for this cyclodesulfurization include iodine in the presence of a base or coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[7]
Experimental Protocol: Synthesis of 2-Amino-1,3,4-Oxadiazoles
Materials:
-
This compound
-
Various isothiocyanates (e.g., phenyl isothiocyanate, ethyl isothiocyanate)
-
Methanol or Ethanol
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Standard reflux and filtration apparatus
Procedure:
-
Step 1: Formation of N-Acylthiosemicarbazide:
-
Dissolve this compound (0.01 mol) in methanol (25 mL).
-
Add an equimolar amount of the desired isothiocyanate (0.01 mol).
-
Reflux the mixture for 4-6 hours until a solid precipitate forms.
-
Cool the reaction mixture, filter the solid N-acylthiosemicarbazide, wash with cold methanol, and dry.
-
-
Step 2: Oxidative Cyclization:
-
Suspend the N-acylthiosemicarbazide (0.005 mol) in ethanol (30 mL).
-
Add a solution of sodium hydroxide (0.01 mol in 5 mL water).
-
Add a solution of iodine in potassium iodide (I₂ in KI) dropwise with stirring until the color of iodine persists.
-
Reflux the mixture for 3-4 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Filter the resulting solid, wash with water and a dilute sodium thiosulfate solution, and dry.
-
Recrystallize from ethanol to obtain the pure 2-amino-1,3,4-oxadiazole derivative.
-
Logical Relationship Diagram
Caption: Logical flow for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All synthesized compounds should be fully characterized to confirm their identity and purity before any biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Characterization of 2-(4-Methoxyphenyl)acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of 2-(4-Methoxyphenyl)acetohydrazide and its derivatives. The methodologies described are based on established analytical principles and data from closely related compounds, offering a robust framework for identity, purity, and structural elucidation.
Spectroscopic Characterization
Spectroscopic techniques are fundamental to elucidating the molecular structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
1.1.1. ¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Representative ¹H NMR Spectral Data for this compound and its Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | DMSO-d₆ | 9.16 (s, 1H), 7.15 (d, 2H), 6.83 (d, 2H), 4.19 (s, 2H), 3.70 (s, 3H), 3.26 (s, 2H) | -NH-, Ar-H, Ar-H, -NH₂, -OCH₃, -CH₂- |
| (E)-N'-(4-Methoxybenzylidene)-2-(2-nitrophenyl)acetohydrazide | DMSO-d₆ | 11.46 (d, 1H), 8.10 (d, 1H), 8.04-8.05 (m, 1H), 7.69-7.70 (m, 1H), 7.66-7.67 (m, 2H), 7.52-7.52 (m, 2H), 6.97-6.98 (m, 2H), 4.42 (s, 1H), 4.00 (s, 1H), 3.78 (s, 3H) | -NH-, -N=CH-, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, -CH₂-, -OCH₃ |
| (E)-2-((2-(4-Methoxyphenyl)hydrazono)methyl)-1H-benzo[d]imidazole[1] | DMSO-d₆ | 12.46 (s, 1H), 10.74 (s, 1H), 7.81 (s, 1H), 7.51 (dd, 2H), 7.19 (d, 1H), 7.17 (d, 2H), 7.15 (d, 1H), 6.91 (d, 1H), 6.90–6.88 (m, 1H), 3.72 (s, 3H) | Imidazole-NH, -NH-, -N=CH-, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, -OCH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Interpretation: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.
1.1.2. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(4-Ethoxyphenyl)acetohydrazide | DMSO-d₆ | 170.34, 157.59, 130.34, 128.50, 114.54, 63.34, 18.01 |
| (E)-N'-(4-Methoxybenzylidene)-2-(2-nitrophenyl)acetohydrazide | DMSO-d₆ | 170.97, 165.48, 161.08, 149.61, 146.54, 143.51, 134.14, 131.63, 128.84, 127.22, 125.04, 114.73, 55.72, 38.25 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrumentation: Use a standard NMR spectrometer equipped with a carbon probe.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is generally required compared to ¹H NMR.
-
Data Processing: Process the data similarly to ¹H NMR spectra.
-
Data Interpretation: Correlate the chemical shifts with the different carbon environments in the molecule.
Caption: Workflow for NMR Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[2][3]
Table 3: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Ionization Mode | [M+H]⁺ or [M]⁺ (m/z) |
| This compound[4] | GC-MS | 180.2 |
| (E)-N'-(4-Cyanobenzylidene)-2-(2-nitrophenyl)acetohydrazide | ESI | 309.2 (M+1) |
| (E)-2-((2-(4-Methoxyphenyl)hydrazono)methyl)-1H-benzo[d]imidazole[1] | ESI | 267.10 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source.
-
MALDI: Mix the sample solution with a suitable matrix and spot it onto a MALDI plate.
-
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and any fragment ions.
-
Data Interpretation: Identify the molecular ion peak. Analyze the fragmentation pattern to deduce the structure. For compounds containing chlorine or bromine, the isotopic pattern of the molecular ion is a key diagnostic feature.
Caption: Predicted Mass Spectrometry Fragmentation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
**Table 4: Characteristic FT-IR Absorption Bands for Acetohydrazide Derivatives (cm⁻¹) **
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (amide and hydrazide) | 3200 - 3400 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=O stretching (amide I) | 1630 - 1680 |
| N-H bending (amide II) | 1510 - 1570 |
| C-O stretching (ether) | 1230 - 1270 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound derivatives and for quantifying them in various matrices.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector is typically used.
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is used.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Interpretation: The purity of the sample is determined by the peak area percentage of the main component.
Single-Crystal X-ray Diffraction
For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Data Interpretation: The refined structure provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For instance, in 2-(4-methylphenyl)acetohydrazide, the dihedral angle between the benzene ring and the acetohydrazide group is 88.2 (7)°.[5]
Biological Evaluation
The biological activity of this compound derivatives is often assessed through various in vitro assays.
Antioxidant Activity
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Assay Procedure: Add various concentrations of the test compound to the DPPH solution.
-
Measurement: Measure the decrease in absorbance at a specific wavelength (around 517 nm) after a set incubation time.
-
Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid is often used as a positive control.[6]
Antimicrobial Activity
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Experimental Protocol: Broth Microdilution
-
Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plates under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Biological Activity Screening Workflow.
These comprehensive characterization techniques and protocols provide a solid foundation for researchers working with this compound derivatives, ensuring the quality and integrity of their scientific findings and facilitating the drug development process.
References
Application Notes and Protocols: In Vitro Anticancer Activity of 2-(4-Methoxyphenyl)acetohydrazide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of the anticancer activity of 2-(4-Methoxyphenyl)acetohydrazide and its related hydrazone derivatives. While specific quantitative data for a broad range of this compound derivatives are limited in publicly available literature, this guide presents data on structurally related hydrazone compounds containing the key 4-methoxyphenyl moiety. The protocols and workflows described are standard methodologies applicable to the screening of this class of compounds.
Data Presentation: Anticancer Activity of Hydrazones with a 4-Methoxyphenyl Moiety
The following tables summarize the in vitro anticancer activity (IC50 values) of various hydrazone derivatives incorporating a 4-methoxyphenyl group against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide (3g) | 5RP7 (Cisplatin-resistant) | <0.97 µg/mL | Cisplatin | 1.87±0.15 µg/mL |
| 2-hydroxybenzohydrazide | T47D (Breast Cancer) | 200 µM (0.2 x 10^6 nM) | Doxorubicin | Not specified |
| Compound 12 (a 4-methoxy hydrazone derivative) | K-562 (Leukemia) | 0.04 µM | Melphalan | Not specified |
| Compound 14 (a 4-methoxy hydrazone derivative) | K-562 (Leukemia) | 0.06 µM | Melphalan | Not specified |
| (E)-N′-benzylidene-2–(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivative with 2-hydroxy-4-methoxy group | Not specified | Identified as having cytotoxic potential | Not applicable | Not applicable |
Note: The data presented is for structurally related compounds containing the 4-methoxyphenyl group, which is a key feature of this compound. This information is intended to provide a representative overview of the potential anticancer activity of this class of compounds.
Experimental Workflow for In Vitro Anticancer Activity Screening
The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds like this compound derivatives.
Experimental workflow for anticancer drug screening.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Potential Signaling Pathway: Induction of Apoptosis
Many hydrazone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A simplified representation of a potential apoptotic pathway is shown below.
Simplified intrinsic apoptosis pathway.
These application notes and protocols provide a foundational framework for the in vitro investigation of the anticancer properties of this compound compounds and their derivatives. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and cell line characteristics.
Application Notes and Protocols: Antiglycation Activity of Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications, such as nephropathy, retinopathy, and cardiovascular disease. Consequently, the inhibition of AGE formation is a promising therapeutic strategy.
This document provides detailed application notes on the antiglycation activity of a class of synthetic compounds, 4-methoxybenzoylhydrazone derivatives. While specific data for 2-(4-methoxyphenyl)acetohydrazide derivatives is not extensively available in the reviewed literature, 4-methoxybenzoylhydrazones represent a structurally analogous class of compounds with demonstrated potent antiglycation properties. These compounds feature a core 4-methoxyphenyl group linked to a hydrazone moiety, which is believed to be crucial for their inhibitory activity. The primary mechanism of action is thought to involve the trapping of reactive carbonyl species like glucose and methylglyoxal (MGO), thereby preventing the glycation of proteins.[1][2]
These notes summarize the quantitative antiglycation data for these derivatives and provide detailed protocols for the most common in vitro assays used to evaluate their efficacy.
Data Presentation: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives
The following table summarizes the in vitro antiglycation activity, expressed as IC50 values, for a series of 4-methoxybenzoylhydrazone derivatives. The activity was compared against Rutin, a standard flavonoid inhibitor of glycation. Lower IC50 values indicate higher potency.
Table 1: Antiglycation Activity (IC50 in µM) of 4-Methoxybenzoylhydrazone Derivatives
| Compound ID | Derivative Substitution | IC50 (µM) ± SEM |
| 1 | 2,4,6-Trihydroxybenzylidene | 216.52 ± 4.2 |
| 2 | 3,4,5-Trihydroxybenzylidene | 394.76 ± 3.35 |
| 3 | 3,5-Dihydroxybenzylidene | 289.58 ± 2.64 |
| 4 | 2,3-Dihydroxybenzylidene | 307.1 ± 6.08 |
| 5 | 2,5-Dihydroxybenzylidene | 420.40 ± 3.3 |
| 6 | 2,4-Dihydroxybenzylidene | 227.75 ± 0.53 |
| 7 | 3,4-Dihydroxybenzylidene | 242.53 ± 6.1 |
| 8 | 4-Hydroxy-3-methoxybenzylidene | 347.62 ± 5.8 |
| 11 | 4-Hydroxybenzylidene | 287.79 ± 1.59 |
| 12 | 2-Hydroxybenzylidene | 399.90 ± 7.9 |
| 14 | 4-Methylbenzylidene | 649.18 ± 18.5 |
| 15 | 4-Chlorobenzylidene | 748.71 ± 7.8 |
| 17 | 4-Nitrobenzylidene | 474.97 ± 19.14 |
| Standard | Rutin | 294.46 ± 1.50 |
Data sourced from Molecules 2014, 19(1), 1286-1301.[1][2][3]
Note: Compounds with di- or tri-hydroxy substitutions on the benzylidene ring, particularly compounds 1 , 6 , and 7 , demonstrated more potent antiglycation activity than the standard inhibitor, Rutin.[1] This suggests that the number and position of hydroxyl groups are critical for the inhibitory potential of these derivatives.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard methods for assessing the inhibition of protein glycation.
Protocol 1: In Vitro BSA-Glucose Antiglycation Assay
This assay simulates the early stages of protein glycation under hyperglycemic-like conditions.
Objective: To determine the ability of test compounds to inhibit the formation of fluorescent AGEs from the reaction between Bovine Serum Albumin (BSA) and glucose.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Test Compounds (this compound derivatives or analogs)
-
Aminoguanidine (Positive Control)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Sodium Azide (NaN3)
-
96-well black microplates
-
Microplate spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL BSA solution in 100 mM phosphate buffer.
-
Prepare a 500 mM D-Glucose solution in 100 mM phosphate buffer.
-
Prepare stock solutions of test compounds and aminoguanidine in a suitable solvent (e.g., DMSO, phosphate buffer) and then dilute to desired final concentrations.
-
-
Reaction Mixture Setup (per well):
-
Test Sample: 100 µL of test compound solution + 200 µL of BSA solution + 400 µL of Glucose solution.
-
Positive Control: 100 µL of aminoguanidine solution + 200 µL of BSA solution + 400 µL of Glucose solution.
-
Negative Control (Glycated BSA): 100 µL of buffer/solvent + 200 µL of BSA solution + 400 µL of Glucose solution.
-
Blank: 100 µL of buffer/solvent + 200 µL of BSA solution + 400 µL of phosphate buffer (no glucose).
-
-
Incubation:
-
Seal the microplate to prevent evaporation.
-
Incubate the plate at 37°C for 7 to 21 days in the dark.
-
-
Measurement:
-
After incubation, measure the fluorescence intensity of each well using a microplate spectrofluorometer.
-
Set the excitation wavelength to ~360-370 nm and the emission wavelength to ~420-440 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of glycation using the following formula:
-
Protocol 2: In Vitro BSA-Methylglyoxal (MGO) Antiglycation Assay
This assay models a more advanced stage of glycation using the highly reactive dicarbonyl compound, methylglyoxal.
Objective: To evaluate the ability of test compounds to inhibit the formation of fluorescent AGEs from the reaction between BSA and MGO.
Materials:
-
Bovine Serum Albumin (BSA)
-
Methylglyoxal (MGO)
-
Test Compounds
-
Aminoguanidine (Positive Control)
-
Phosphate Buffer Saline (PBS, 100 mM, pH 7.4)
-
Sodium Azide (NaN3)
-
96-well black microplates
-
Microplate spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL BSA solution in PBS.
-
Prepare a 0.5 mM MGO solution in PBS.
-
Prepare stock solutions of test compounds and aminoguanidine as described in Protocol 1.
-
-
Reaction Mixture Setup (per well):
-
Combine 1 mL of BSA solution, 1 mL of MGO solution, and 1 mL of the test compound at various concentrations in PBS.
-
The final reaction mixture should contain BSA (21.2 µM), MGO (0.5 mM), and the test compound. [4] * Prepare positive and negative controls similarly to the BSA-glucose assay.
-
-
Incubation:
-
Incubate the reaction mixtures in sealed vials at 37°C for 7 days with gentle shaking, protected from light. [4]
-
-
Measurement:
-
Measure the fluorescence intensity of the MGO-mediated AGEs.
-
Set the excitation wavelength to ~340 nm and the emission wavelength to ~420 nm. [4]
-
-
Calculation:
-
Calculate the percentage inhibition and IC50 values as described in the BSA-glucose assay protocol.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the conceptual mechanism of antiglycation activity.
Caption: Experimental Workflow for In Vitro Antiglycation Assays.
Caption: Conceptual Mechanism of Glycation Inhibition.
References
Application Notes and Protocols for the Development of Enzyme Inhibitors Using 2-(4-Methoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-(4-methoxyphenyl)acetohydrazide as a scaffold in the design and synthesis of novel enzyme inhibitors. This document outlines the significance of the hydrazide moiety, key target enzymes, and standardized methodologies for screening and characterization of potential drug candidates.
Introduction: The Versatility of the this compound Scaffold
This compound is a versatile chemical intermediate that serves as a valuable starting material in medicinal chemistry for the development of enzyme inhibitors.[1] Its structure, featuring a methoxyphenyl group and a reactive acetohydrazide moiety, allows for straightforward chemical modification to generate a diverse library of derivatives, primarily hydrazones.[2] These derivatives have shown significant potential in targeting a range of enzymes implicated in various diseases.
The hydrazide-hydrazone scaffold (-CO-NH-N=CH-) is a recognized pharmacophore known to interact with the active sites of several enzymes.[3] The presence of the methoxy group can influence the pharmacokinetic properties of the resulting compounds, such as solubility and membrane permeability. By condensing this compound with various aldehydes and ketones, researchers can systematically explore the structure-activity relationships (SAR) to optimize inhibitory potency and selectivity.
Key Enzyme Targets
Derivatives of this compound have been investigated as inhibitors of several key enzymes, including:
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[2][4] Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2][5]
-
Monoamine Oxidases (MAO-A and MAO-B): MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin and dopamine.[1][6] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease and Alzheimer's disease.[1][6]
Data Presentation: Inhibitory Activities of this compound Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 values) of selected hydrazone derivatives synthesized from precursors related to this compound against key enzyme targets.
| Compound ID/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4-fluorobenzoic acid [(4-methoxyphenyl) methylene] hydrazide | AChE | Noteworthy Activity | Donepezil | 0.054 ± 0.002 |
| Indene-hydrazide conjugate (SD-30) | AChE | 13.86 ± 0.163 | Donepezil | Not specified |
| Indene-hydrazide conjugate (SD-30) | BuChE | 48.55 ± 0.136 | Donepezil | Not specified |
| N′-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-A | Not specified | Clorgyline | Not specified |
| N′-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-B | Not specified | Selegiline | Not specified |
| Pyrazine derivative with 2-methoxyphenyl amino group | CSNK2A | 0.012 | - | - |
| Pyrazine derivative with 2-methoxyphenyl amino group | PIM3 | 0.018 | - | - |
Note: The table presents a selection of available data. "Noteworthy Activity" indicates that the source highlighted the compound's activity without providing a specific IC50 value in the abstract. Further details can be found in the cited literature.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound derivatives and the subsequent enzyme inhibition assays.
General Synthesis of N'-Aryl-2-(4-methoxyphenyl)acetohydrazones
This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form the corresponding hydrazone.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent to obtain the pure N'-aryl-2-(4-methoxyphenyl)acetohydrazone.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methoxyphenyl)acetohydrazide Schiff Base Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases from 2-(4-Methoxyphenyl)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Schiff bases from this compound?
A1: The synthesis involves the condensation reaction between this compound and an appropriate aldehyde or ketone. The reaction is typically catalyzed by an acid and results in the formation of a Schiff base (an imine or azomethine) and water.
Q2: Which solvents are most commonly used for this synthesis?
A2: Ethanol and methanol are the most frequently employed solvents due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for refluxing the reaction mixture.[1][2][3][4][5] In some cases, dimethylformamide (DMF) may also be used, particularly if the reactants have poor solubility in alcohols.[3]
Q3: What is the role of a catalyst in this reaction, and which catalysts are effective?
A3: A catalyst is used to protonate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide. This speeds up the rate of reaction. Commonly used catalysts include glacial acetic acid and hydrochloric acid.[2][4] Typically, a few drops of the acid are sufficient to catalyze the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.
Q5: What are the typical reaction times and temperatures?
A5: Reaction times can vary significantly, from one to 24 hours.[2] The optimal time depends on the reactivity of the specific aldehyde or ketone used. Similarly, the reaction can be conducted at room temperature or under reflux conditions.[2][4] Heating the reaction mixture to reflux in a solvent like ethanol generally accelerates the reaction.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst may have degraded or is not acidic enough. 2. Low Reactivity of Aldehyde/Ketone: Steric hindrance or electron-withdrawing groups on the carbonyl compound can reduce its reactivity. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Use a fresh stock of glacial acetic acid or a few drops of concentrated HCl. 2. Increase the reaction temperature to reflux and/or extend the reaction time. Consider using a more reactive aldehyde/ketone if possible. 3. Monitor the reaction by TLC to ensure it has gone to completion before workup. |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: Formation of azine byproducts from the reaction of the aldehyde with hydrazine impurities or hydrolysis of the product. 2. Impure Starting Materials: Contaminants in the this compound or the aldehyde/ketone. | 1. Ensure the this compound is pure. Use a slight excess of the hydrazide relative to the aldehyde to minimize azine formation. 2. Purify the starting materials before use. Recrystallization is often a suitable method. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Product is inherently an oil at room temperature. | 1. Purify the crude product using column chromatography. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains an oil, purification by column chromatography is recommended. |
| Hydrolysis of the Schiff Base during Work-up | Presence of excess acid and water: The imine bond is susceptible to hydrolysis under acidic conditions. | Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, before extraction. Ensure all glassware is dry and use anhydrous solvents. |
Experimental Protocols
General Protocol for the Synthesis of N'-substituted-benzylidene-2-(4-methoxyphenyl)acetohydrazides
This protocol is a general guideline and may require optimization for specific aldehydes.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid or Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated hydrochloric acid to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux (typically 78 °C for ethanol). Monitor the reaction progress by TLC. Reaction times may vary from 1 to 24 hours.[2]
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be recrystallized from a suitable solvent (e.g., ethanol, methanol).
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of various Schiff bases from hydrazides and substituted aldehydes. While not all examples use this compound directly, they provide a strong indication of expected results.
| Aldehyde | Hydrazide | Solvent | Catalyst | Time (h) | Temp. (°C) | Yield (%) | M.p. (°C) | Reference |
| Benzaldehyde | Benzohydrazide | Ethanol | - | 5 | Reflux | 61.11 | 217 | [1] |
| 2-Hydroxy-3-methoxybenzaldehyde | Benzohydrazide | Ethanol | - | 5 | Reflux | 62.1 | - | [1] |
| Substituted Aldehydes | 3-chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide | Ethanol | Glacial Acetic Acid | 6-8 | Reflux | 65-85 | - | [6] |
| Substituted Aldehydes | 2-(2-phenoxyphenyl)acetohydrazide | Ethanol | HCl | 1-24 | RT | - | - | [2] |
| Benzaldehyde | 2,4-dinitrophenylhydrazine | Ethanol | Glacial Acetic Acid | 3 | 60 | 91.86 | - | [4] |
| Salicylaldehyde | 2,2'-bi(p-methoxyphenylamine) | Ethanol | - | 3 | RT | 94 | - | [5] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for Schiff base synthesis.
Troubleshooting Logic
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 4. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. Compound N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide - Chemdiv [chemdiv.com]
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)acetohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-methoxyphenyl)acetohydrazide and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can arise from several factors, primarily incomplete reaction, suboptimal conditions, or side reactions.
-
Incomplete Reaction: The conversion of the starting ester to the hydrazide may not have reached completion.
-
Solution: Increase the reaction time and continue to monitor progress using thin-layer chromatography (TLC). Ensure the reaction mixture is stirred efficiently to promote contact between reactants. Gently heating the reaction mixture can also drive it to completion.
-
-
Suboptimal Reaction Temperature: The temperature may be insufficient for the reaction to proceed efficiently.
-
Solution: While some protocols suggest room temperature, refluxing the reaction mixture in a solvent like ethanol or methanol is a common and effective strategy to increase the reaction rate and yield.[1]
-
-
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will result in incomplete conversion of the ester.
-
Solution: Use a molar excess of hydrazine hydrate relative to the starting ester. A common ratio is 1.5 to 2 equivalents of hydrazine hydrate.
-
-
Hydrolysis of Starting Ester: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the starting ester back to 4-methoxyphenylacetic acid.
-
Solution: Use anhydrous solvents (e.g., absolute ethanol) and ensure your glassware is thoroughly dried before starting the reaction.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common challenge. Identifying the potential side products is key to mitigating their formation.
-
Unreacted Starting Material: The most common impurity is the starting ester, methyl or ethyl 2-(4-methoxyphenyl)acetate.
-
Solution: As mentioned previously, increasing the reaction time, temperature, and using an excess of hydrazine hydrate can help drive the reaction to completion.
-
-
Diacylhydrazide Formation: A potential side reaction involves two molecules of the ester reacting with one molecule of hydrazine, leading to the formation of a symmetrical N,N'-diacylhydrazide.
-
Solution: Adding the ester slowly to the solution of hydrazine hydrate can help to minimize this side reaction by maintaining a high concentration of hydrazine relative to the ester.
-
-
Hydrolysis Product: The presence of 4-methoxyphenylacetic acid can occur if there is water in the reaction mixture.
-
Solution: Employing anhydrous reaction conditions is crucial.
-
Issue 3: Difficulty in Product Purification and Isolation
Q: I am having trouble crystallizing my product, or it is coming out as an oil. What purification strategies can I employ?
A: Purification of hydrazides can sometimes be challenging due to their polarity and potential for oiling out.
-
Oily Product: The product may not crystallize readily from the reaction mixture.
-
Solution: After removing the reaction solvent under reduced pressure, try triturating the resulting residue with a non-polar solvent such as n-hexane or diethyl ether to induce solidification. If the product is still an oil, purification by column chromatography on silica gel is recommended.
-
-
Recrystallization Issues: The product may not be pure enough after initial isolation.
-
Solution: Recrystallization is a highly effective method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[2] If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation, or add a seed crystal if available.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is an ester of 4-methoxyphenylacetic acid, typically methyl 2-(4-methoxyphenyl)acetate or ethyl 2-(4-methoxyphenyl)acetate. This ester is then reacted with hydrazine hydrate.
Q2: What are the recommended solvents for this reaction?
A2: Alcohols such as ethanol and methanol are the most commonly used solvents for this synthesis.[1][2][3] They are good solvents for both the starting ester and hydrazine hydrate, and the resulting hydrazide often has limited solubility in the cold solvent, facilitating its isolation by filtration.
Q3: What are the optimal reaction times and temperatures?
A3: Reaction conditions can vary. Some protocols report stirring at room temperature for several hours (e.g., 6 hours).[1] However, heating the reaction mixture to reflux is also common and can significantly shorten the reaction time and improve the yield. Reaction completion should ideally be monitored by TLC.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting ester will have a higher Rf value (less polar) than the product hydrazide, which is more polar and will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.
Q5: What are the key safety precautions when working with hydrazine hydrate?
A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Acetohydrazide Synthesis
| Starting Material | Solvent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Methyl (4-methylphenyl)acetate | Methanol | Room Temperature | 6 hours | 91 | [1] |
| Ethyl 2-(2-phenoxyphenyl)acetate | Absolute Methanol | Not specified | Not specified | 94 | [2] |
| Ethyl 2-(4-methoxyphenoxy)acetate | Ethanol | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the synthesis of acetohydrazides.
Materials:
-
Ethyl 2-(4-methoxyphenyl)acetate
-
Hydrazine hydrate (80-100%)
-
Absolute Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(4-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirring solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent) until the starting ester spot has disappeared.
-
Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to promote precipitation of the product. Collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a white solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Troubleshooting common problems in the synthesis of hydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydrazones.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation and why is it important?
A1: The formation of hydrazones is typically an acid-catalyzed reaction, with an optimal pH range of approximately 4.5-6.[1][2] This is crucial because a delicate balance is required: there must be enough acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine.[1] However, if the pH is too low (highly acidic), the hydrazine nucleophile becomes excessively protonated, rendering it non-nucleophilic and unreactive.[1][3] Conversely, at neutral or high pH, the reaction rate can be very slow due to insufficient acid catalysis.[2]
Q2: I am experiencing a very low or no yield of my hydrazone product. What are the common causes?
A2: Low or no product yield in hydrazone synthesis can stem from several factors:
-
Unfavorable pH: The reaction equilibrium may not be favoring the product due to a suboptimal pH.[2]
-
Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes, and bulky groups on either the carbonyl compound or the hydrazine can impede the reaction.[2]
-
Poor Quality of Reagents: Impurities in the starting aldehyde/ketone or hydrazine can interfere with the reaction.
-
Product Instability: The formed hydrazone might be hydrolyzing back to the starting materials, especially in the presence of excess water and acid.[4]
Q3: What are the common impurities or byproducts in hydrazone synthesis, and how can I minimize their formation?
A3: A frequent byproduct is the formation of an azine, which occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[5][6] This is more prevalent when using unsubstituted hydrazine.[6] To minimize azine formation, you can use a slight excess of the hydrazine reagent or add the carbonyl compound dropwise to the hydrazine solution to prevent a localized excess of the carbonyl reactant.[7] Another potential issue is the formation of E/Z geometric isomers due to the C=N double bond.[2] The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[2]
Q4: My purified hydrazone is unstable and decomposes over time. What are the reasons and how can I improve its stability?
A4: Hydrazones can be susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting carbonyl compound and hydrazine.[4][7] This process is often catalyzed by acid.[7] Additionally, exposure to air and light can promote oxidation, especially for hydrazones with an N-H bond.[7] For long-term storage, it is recommended to keep the purified hydrazone in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[7]
Q5: What are the best methods for purifying hydrazones?
A5: The purification method depends on the properties of the hydrazone.
-
Recrystallization: This is a common and effective method for solid hydrazones. The key is to find a suitable solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at room temperature.[5] Common solvents include ethanol, methanol, and acetonitrile.[5]
-
Column Chromatography: For oily or difficult-to-crystallize hydrazones, silica gel column chromatography is a good option.[5] However, since hydrazones can be acid-sensitive and may decompose on silica, it is often recommended to use base-treated silica or to add a small amount of a tertiary base like triethylamine (~1%) to the eluent.[8][9] Basic alumina can also be used as an alternative stationary phase.[9]
Troubleshooting Guides
Issue 1: Low Product Yield
This is one of the most common problems encountered during hydrazone synthesis. The following decision tree can help diagnose and solve the issue.
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method(s) | Prevention/Removal Strategy |
| Unreacted Aldehyde/Ketone | TLC, 1H NMR (presence of aldehyde proton or characteristic ketone signals) | Drive the reaction to completion by extending the reaction time or gentle heating.[6] Purify via column chromatography or recrystallization.[6] |
| Unreacted Hydrazine | TLC, 1H NMR | Use a slight excess of the carbonyl compound. During workup, wash the organic layer with dilute acid (e.g., 0.1 M HCl) to remove the basic hydrazine, but be cautious as this may promote hydrazone hydrolysis. A subsequent wash with a mild base (e.g., saturated NaHCO₃) is recommended.[7] |
| Azine Byproduct | TLC, Mass Spectrometry (molecular weight will be higher than the expected hydrazone) | Use a 1:1 molar ratio of reactants or a slight excess of hydrazine.[7] Add the carbonyl compound dropwise to the hydrazine solution.[7] Purify by column chromatography or recrystallization.[6] |
Quantitative Data Summary
The reaction conditions significantly impact the yield and rate of hydrazone formation.
Table 1: Effect of pH on Hydrazone Formation Rate [1][2]
| pH Range | Relative Rate | Rationale |
| < 4 | Very Slow | The hydrazine nucleophile is protonated, reducing its nucleophilicity. |
| 4.5 - 6 | Optimal | This range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration. |
| > 7 | Very Slow | There is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate. |
Table 2: Relative Reactivity of Carbonyl Compounds in Hydrazone Formation at pH 7.4 [2]
| Carbonyl Compound | Relative Rate Constant | Notes |
| Butyraldehyde | ~24 | Simple alkyl aldehydes are highly reactive. |
| 2-Methylbutyraldehyde | ~2.7 | Steric hindrance slightly reduces reactivity compared to linear aldehydes. |
| Benzaldehyde | ~0.60 | Aromatic aldehydes are less reactive than alkyl aldehydes due to conjugation. |
| 4-Nitrobenzaldehyde | ~0.83 | Electron-withdrawing groups increase the reactivity of aromatic aldehydes. |
| 4-Methoxybenzaldehyde | ~0.14 | Electron-donating groups decrease the reactivity of aromatic aldehydes. |
Experimental Protocols
Protocol 1: General Synthesis of a Phenylhydrazone[10][11]
This protocol describes the synthesis of acetophenone phenylhydrazone as a representative example.
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1 equivalent) and phenylhydrazine (1 equivalent).
-
Reaction: Warm the mixture on a steam cone or in a heating mantle at approximately 60°C for 1 hour.[10][11]
-
Crystallization: Dissolve the hot mixture in a minimal amount of hot 95% ethanol. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Cool the mixture in an ice bath to complete the crystallization. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Drying: Dry the purified phenylhydrazone under vacuum.
Protocol 2: Purification of a Hydrazone by Recrystallization[5][8]
-
Solvent Selection: In a test tube, determine a suitable solvent in which the crude hydrazone has low solubility at room temperature but is readily soluble when hot (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
-
Dissolution: Place the crude hydrazone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Base-Treated Silica Gel Column Chromatography[8]
This method is suitable for acid-sensitive hydrazones.
-
Preparation of Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) containing 1% triethylamine.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.
-
Sample Loading: Dissolve the crude hydrazone in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure hydrazone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.
Visualizations
Signaling Pathway of a Hydrazone-Linked Antibody-Drug Conjugate (ADC)
Hydrazone linkers are frequently used in the design of ADCs for targeted cancer therapy. Their pH-sensitive nature allows for the controlled release of a cytotoxic drug within the acidic environment of tumor cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(4-Methoxyphenyl)acetohydrazide Derivatives
Welcome to the technical support center for the purification of crude 2-(4-Methoxyphenyl)acetohydrazide and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound derivatives?
A1: The most prevalent and effective purification techniques for this compound and its derivatives are recrystallization and column chromatography.[1] Recrystallization is often the first choice, particularly if the crude product is in a solid form and relatively pure.[1][2] For mixtures containing impurities with similar solubility profiles to the target compound, column chromatography is the preferred method.[1][3] In some cases, liquid-liquid extraction can also be a useful preliminary purification step.[2]
Q2: What are the common impurities I might encounter in my crude this compound product?
A2: The synthesis of this compound, typically from the corresponding ester and hydrazine hydrate, can lead to several impurities[1]:
-
Unreacted Starting Materials: Residual amounts of the 4-methoxyphenylacetic acid ester and hydrazine hydrate are common.
-
Side-Reaction Products: The formation of diacyl hydrazine, where two molecules of the ester react with one molecule of hydrazine, is a potential byproduct.[1]
-
Degradation Products: The hydrazide functional group can be susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water under acidic or basic conditions.[1] The compounds may also degrade at high temperatures.
Q3: How can I assess the purity of my this compound derivative after purification?
A3: A combination of analytical techniques is recommended to confirm the purity of your final product:
-
Thin Layer Chromatography (TLC): A rapid and straightforward method to qualitatively check for the presence of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides accurate, quantitative data on the sample's purity.[1]
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity.[4]
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential to confirm the chemical structure of the desired compound and identify any remaining impurities.[1]
Q4: Which solvents are typically used for the recrystallization of this compound derivatives?
A4: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but is sparingly soluble at room or lower temperatures.[2][5] For aromatic hydrazides, polar organic solvents are often suitable. Commonly used solvents include ethanol, methanol, isopropanol, acetonitrile, or aqueous mixtures of these solvents (e.g., ethanol/water).[5][6] It is always recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific derivative.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Q: My crude product will not dissolve in the hot recrystallization solvent. What should I do?
A: This issue usually points to an inappropriate solvent choice or an insufficient volume.
-
Verify Solvent Choice: Ensure the solvent polarity is appropriate for your compound. If your derivative is highly nonpolar, you may need a less polar solvent. Conversely, for highly polar derivatives, a more polar solvent system may be required.[6]
-
Increase Solvent Volume: Continue to add small portions of the hot solvent to your crude material. Be cautious not to add a large excess, as this will reduce your final yield.[6]
-
Check Temperature: Make sure you are heating the solvent to its boiling point to achieve maximum solubility.[6]
Q: No crystals have formed after cooling the solution. What is the next step?
A: A lack of crystal formation suggests that the solution is not supersaturated.
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent level with a glass rod. The small scratches can provide a surface for crystal nucleation.[1][2]
-
Add a Seed Crystal: If you have a small amount of the pure compound, adding a tiny crystal to the solution can initiate crystallization.[1]
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound and then allow it to cool again.[1]
-
Extend Cooling Time: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and promote crystal formation.[5][7]
Q: The recrystallized product is discolored or "oils out" instead of forming crystals. What could be the cause?
A: "Oiling out" occurs when the compound melts before it dissolves or precipitates as a liquid. This can be caused by a high concentration of impurities or an unsuitable solvent.
-
Use More Solvent: The boiling point of the solvent might be higher than the melting point of your impure compound. Adding a larger volume of solvent can sometimes resolve this.[2]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Decolorize the Solution: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities.
Column Chromatography Issues
Q: My compound is not moving from the origin on the TLC plate with the chosen solvent system. What does this mean?
A: This indicates that the eluent (solvent system) is not polar enough to move your compound up the stationary phase (e.g., silica gel). You need to increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, you should increase the proportion of ethyl acetate.
Q: All the spots, including my product and impurities, are running at the solvent front on the TLC plate. How should I adjust?
A: This is the opposite problem; the eluent is too polar. You need to decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, you would increase the proportion of hexane.
Q: My purified product still shows impurities after column chromatography. What can I do?
A:
-
Optimize the Eluent: The polarity difference between your compound and the impurity may be too small for effective separation with the current solvent system. Try different solvent systems to maximize the separation (ΔRf) on TLC before running the column.
-
Perform a Second Column: If impurities persist, a second round of column chromatography with a different solvent system may be necessary.
-
Follow with Recrystallization: Often, column chromatography is followed by recrystallization to remove trace impurities and obtain a highly pure, crystalline product.[8]
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Aromatic Hydrazides
| Solvent System | Polarity | Common Applications & Notes |
| Ethanol | Polar | A good starting point for many aromatic hydrazides.[6] |
| Methanol | High-Polarity | Suitable for more polar derivatives. |
| Isopropanol | Polar | An alternative to ethanol. |
| Acetonitrile | Polar Aprotic | Can be effective for certain derivatives. |
| Ethanol/Water | High-Polarity | The water acts as an anti-solvent. The ratio can be adjusted to optimize solubility.[9] |
| Ethyl Acetate/Hexane | Medium to Low | For less polar derivatives. The compound is dissolved in ethyl acetate, and hexane is added as an anti-solvent.[10] |
Table 2: Example Mobile Phase Systems for Silica Gel Column Chromatography
| Solvent System (Eluent) | Polarity | Typical Compound Profile |
| Hexane / Ethyl Acetate | Low to Medium | A versatile system for compounds of intermediate polarity. The ratio is adjusted based on TLC analysis.[11] |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds. A small percentage of methanol significantly increases polarity.[11] |
| Chloroform / Methanol | Medium to High | An alternative to the dichloromethane/methanol system. |
Experimental Protocols
Protocol 1: General Recrystallization
This protocol provides a general procedure for the purification of solid this compound derivatives.[5][7]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[5][7]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.[5]
Protocol 2: General Silica Gel Column Chromatography
This protocol outlines a general method for purification by column chromatography.[1]
-
Eluent Selection: Using TLC, identify a solvent system (eluent) that provides good separation between your desired compound (Rf value of ~0.3-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Carefully pour the slurry into the chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Recrystallization of 2-(4-Methoxyphenyl)acetohydrazide and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-methoxyphenyl)acetohydrazide and its analogs via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new this compound analog?
A1: The crucial first step is solvent screening. The ideal solvent should dissolve the compound to a high extent at elevated temperatures but poorly at room temperature.[1] Start by testing the solubility of a small amount of your crude product in various common laboratory solvents such as ethanol, methanol, isopropanol, ethyl acetate, and acetone.[2] Given that many phenylacetohydrazide analogs are successfully recrystallized from alcohol/water mixtures, testing combinations like methanol/water or ethanol/water is highly recommended.[3][4]
Q2: My compound is soluble in a solvent even at room temperature. Can I still use this solvent for recrystallization?
A2: A single-solvent recrystallization may not be effective in this case. However, you can employ a mixed-solvent (or anti-solvent) system.[2] Dissolve your compound in the "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid.[2] Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization. Common anti-solvents for polar organic solvents include water and hexane.[2]
Q3: How can I confirm the purity of my recrystallized product?
A3: Purity is typically assessed using a combination of techniques. A sharp melting point range that is close to the literature value is a good indicator of high purity.[1] Chromatographic methods like Thin Layer Chromatography (TLC) can provide a quick check for the presence of impurities, while High-Performance Liquid Chromatography (HPLC) offers quantitative purity data.[1]
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: This phenomenon, where the solute separates as a liquid instead of a solid, often occurs if the solution is cooled too quickly, if the concentration of the solute is too high, or if the melting point of the compound (especially when impure) is lower than the boiling point of the solvent.[2]
-
Solution 1: Reheat and Dilute. Reheat the flask until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow the solution to cool much more slowly.[2]
-
Solution 2: Modify the Solvent System. If reheating and diluting fails, consider a different solvent or a mixed-solvent system. Using a solvent with a lower boiling point can sometimes prevent oiling out.[2]
-
Solution 3: Induce Crystallization Above the Oiling Temperature. Try to induce crystallization at a temperature where the compound is still a solid. This can be done by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Problem 2: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently supersaturated, meaning too much solvent was used.
-
Solution 1: Induce Crystallization. Try scratching the inner surface of the flask with a glass rod at the air-solvent interface to create nucleation sites.[1] Alternatively, add a "seed crystal" of the pure compound to the solution to initiate crystal growth.[1]
-
Solution 2: Reduce Solvent Volume. If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Then, allow the solution to cool again.[1]
-
Solution 3: Cool to a Lower Temperature. After the solution has cooled to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and promote crystallization.[1]
Problem 3: The recrystallization yield is very low.
-
Cause: A low yield can result from using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization.
-
Solution 1: Minimize Solvent Usage. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Solution 2: Prevent Premature Crystallization. If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[2]
-
Solution 3: Maximize Crystal Recovery. Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.[2] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]
Problem 4: The recrystallized product is still impure.
-
Cause: Impurities may have been trapped within the crystal lattice due to rapid cooling, or the chosen solvent may not be effective at separating the desired compound from a particular impurity.
-
Solution 1: Slow Down the Cooling Process. Allow the hot solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This allows for the formation of a more ordered crystal lattice that excludes impurities.[2]
-
Solution 2: Perform a Second Recrystallization. A second recrystallization, potentially with a different solvent system, may be necessary to remove stubborn impurities.[2]
-
Solution 3: Use Decolorizing Carbon. If the product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[5]
Data Presentation
The following table summarizes recrystallization data for analogs of this compound from the literature. This data can serve as a starting point for developing purification protocols for similar compounds.
| Compound Name | Recrystallization Solvent System | Yield (%) | Melting Point (°C) |
| 2-(4-Methylphenyl)acetohydrazide | Methanol:Water (2:1) | 91 | 153-155[3] |
| 2-(2-Nitrophenyl)acetohydrazide | Methanol:Water (2:1) | 95 | 149-151[4] |
| 2-(2-Chlorophenyl)acetohydrazide | Ethanol | - | 157-159[2] |
Experimental Protocols
Detailed Methodology for the Recrystallization of 2-(4-Methylphenyl)acetohydrazide
This protocol is adapted from a literature procedure for a closely related analog and serves as a general guideline.[3]
-
Dissolution: In a suitable Erlenmeyer flask, add the crude 2-(4-methylphenyl)acetohydrazide. For every 1 gram of crude material, begin by adding approximately 15 mL of a 2:1 methanol:water mixture.
-
Heating: Gently heat the mixture on a hot plate while stirring continuously. Add more of the solvent mixture in small portions until the solid has just dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a glass funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol:water (2:1) mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the purified crystals to a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: A typical experimental workflow for recrystallization.
References
Technical Support Center: Column Chromatography for 2-(4-Methoxyphenyl)acetohydrazide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(4-Methoxyphenyl)acetohydrazide from its reaction byproducts using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound typically involves the reaction of an ester, such as ethyl (4-methoxyphenyl)acetate, with hydrazine hydrate. Potential impurities and byproducts include:
-
Unreacted Starting Materials: Residual ethyl (4-methoxyphenyl)acetate and hydrazine hydrate.
-
Diacyl Hydrazine: Formed from the reaction of two molecules of the ester with one molecule of hydrazine.
-
Hydrolysis Product: (4-methoxyphenyl)acetic acid, which can form if water is present under acidic or basic conditions.
-
Degradation Products: Hydrazides can be sensitive to prolonged exposure to the acidic surface of silica gel.
Q2: What is a good starting point for a solvent system in thin-layer chromatography (TLC) to separate my product?
A2: A common and effective starting eluent system for moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a mixture of n-hexane and ethyl acetate . You can begin with a ratio of 1:1 and adjust the polarity based on the resulting Rf values.
Q3: My compound is very polar and has a low Rf value even in 100% ethyl acetate. What should I do?
A3: If your compound is highly retained on the silica gel, you can try the following:
-
Increase the polarity of the mobile phase: Add a small percentage of methanol to your ethyl acetate. For example, start with 1-5% methanol in ethyl acetate.
-
Use a more polar solvent system: A mixture of dichloromethane (DCM) and methanol can be effective for polar compounds.
-
Consider reversed-phase chromatography: If your compound is highly polar, reversed-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like a water/acetonitrile or water/methanol mixture), might provide a better separation.
Q4: My compound appears to be degrading on the silica gel column. How can I prevent this?
A4: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. To mitigate this:
-
Deactivate the silica gel: You can neutralize the acidic sites by preparing a slurry of your silica gel in the initial mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia solution.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize contact time: Use flash chromatography with a slightly more polar solvent system to elute your compound more quickly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | The solvent system is not optimal (either too polar or not polar enough). | - Test a range of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate).- Try a different solvent combination (e.g., dichloromethane/ethyl acetate or dichloromethane/methanol). |
| Product is Stuck at the Baseline of the TLC | The eluent is not polar enough. | - Gradually increase the proportion of the polar solvent in your mixture (e.g., from 30% to 50% ethyl acetate in hexane).- Add a small amount of a more polar solvent like methanol (1-5%).[1] |
| All Spots Run to the Top of the TLC Plate | The eluent is too polar. | - Increase the proportion of the non-polar solvent (e.g., from 50% to 80% hexane in ethyl acetate). |
| Streaking of Spots on TLC | - The sample is overloaded.- The compound is highly polar and interacting strongly with the silica gel.- The compound is acidic or basic. | - Apply a smaller spot of your sample to the TLC plate.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds).- Consider a different stationary phase like alumina. |
| Compound Elutes Too Quickly from the Column | The mobile phase is too polar. | - Decrease the polarity of the eluent. Use the solvent system that gave your product an Rf of ~0.2-0.4 on TLC. |
| Compound Takes Too Long to Elute or is Stuck on the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent during the column run (gradient elution).- If the compound is still not eluting, a "methanol flush" (running pure methanol through the column) can be used to elute highly polar compounds, but be aware that this will also elute other strongly adsorbed impurities. |
| Co-elution of Product and Impurities | The chosen solvent system does not provide adequate resolution. | - Use a shallower solvent gradient during elution.- Try a different solvent system that showed better separation on TLC.- Ensure the column is packed properly to avoid channeling. |
| Product Appears to be Decomposing on the Column | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel with a base (e.g., triethylamine) before packing the column.- Use a less acidic stationary phase like neutral alumina.[1] |
Data Presentation: Typical TLC and Column Parameters
The following table provides typical (hypothetical) Rf values and a suggested solvent gradient for the column chromatography of a crude this compound reaction mixture on silica gel.
| Compound | Structure | Typical Rf Value (3:2 Hexane:Ethyl Acetate) | Elution Order |
| Ethyl (4-methoxyphenyl)acetate (Starting Material) | ~0.7 | 1st | |
| Diacyl Hydrazine (Byproduct) | ~0.5 | 2nd | |
| This compound (Product) | ~0.3 | 3rd | |
| (4-methoxyphenyl)acetic acid (Byproduct) | ~0.1 (streaking) | 4th (or remains on baseline) |
Example Column Chromatography Gradient:
| Step | Solvent System (Hexane:Ethyl Acetate) | Column Volumes | Purpose |
| 1 | 4:1 | 2 | Equilibrate the column and elute non-polar impurities. |
| 2 | 3:2 | 5-10 | Elute the product. |
| 3 | 1:1 | 3-5 | Elute more polar impurities. |
| 4 | 100% Ethyl Acetate | 2-3 | Flush the column of remaining compounds. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (typically 50-100 times the weight of your crude product).
-
Add your initial, least polar eluent (e.g., 4:1 hexane:ethyl acetate) to the silica gel to create a slurry that can be easily poured.
2. Packing the Column:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica gel.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding more solvent.
3. Loading the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully add the solution to the top of the column. Allow the solvent to absorb into the silica until the liquid level is at the top of the sand.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add your initial eluent to the top of the column.
-
Apply gentle pressure (e.g., from a pump or a pipette bulb) to begin the elution.
-
Collect the eluate in a series of labeled test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
5. Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the fractions that contain the pure this compound.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for troubleshooting and performing column chromatography.
Caption: Common issues and solutions in column chromatography.
References
Identifying and minimizing side products in 2-(4-Methoxyphenyl)acetohydrazide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-methoxyphenyl)acetohydrazide. Our goal is to help you identify and minimize the formation of side products in your reactions, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the hydrazinolysis of a corresponding ester, typically methyl 2-(4-methoxyphenyl)acetate, with hydrazine hydrate. The reaction involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the methoxy group and the formation of the desired hydrazide.
Q2: What are the most common side products in this reaction?
A2: The principal side product is the N,N'-diacylhydrazine, specifically N,N'-bis(2-(4-methoxyphenyl)acetyl)hydrazine. This impurity arises when one molecule of hydrazine reacts with two molecules of the methyl 2-(4-methoxyphenyl)acetate. Another potential, though less common, side product is the hydrolysis of the starting ester to 4-methoxyphenylacetic acid, particularly if there is water in the reaction mixture under acidic or basic conditions.
Q3: How can I minimize the formation of the N,N'-diacylhydrazine side product?
A3: To suppress the formation of the diacylhydrazine, it is crucial to use an excess of hydrazine hydrate. A molar ratio of at least 2 to 5 equivalents of hydrazine hydrate relative to the methyl 2-(4-methoxyphenyl)acetate is recommended. This ensures that the ester is more likely to react with a fresh molecule of hydrazine rather than the already formed this compound.
Q4: What are the recommended purification methods for this compound?
A4: The most effective method for purifying this compound is recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product, which may contain the diacylhydrazine side product, is dissolved in a minimal amount of hot ethanol and allowed to cool slowly. The desired hydrazide is typically less soluble in cold ethanol than the diacylhydrazine, leading to its selective crystallization.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (methyl 2-(4-methoxyphenyl)acetate) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. A suitable mobile phase for this separation can be a mixture of ethyl acetate and hexane.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction's progress using TLC until the starting ester spot disappears. - Increase the reaction temperature. Refluxing the reaction mixture in a suitable solvent like ethanol can drive the reaction to completion. | Complete consumption of the starting material and an increased yield of the desired product. |
| Formation of N,N'-Diacylhydrazine Side Product | - Increase the molar excess of hydrazine hydrate to 5-10 equivalents relative to the ester. - Add the methyl 2-(4-methoxyphenyl)acetate dropwise to the heated solution of hydrazine hydrate to maintain a high concentration of hydrazine throughout the reaction. | Reduced formation of the diacylhydrazine side product, leading to a higher yield of the desired hydrazide. |
| Hydrolysis of Starting Ester | - Ensure that anhydrous solvents are used for the reaction. - If water is present in the hydrazine hydrate, consider using a higher grade or drying the solvent beforehand. | Minimized formation of 4-methoxyphenylacetic acid, thus preserving the starting material for the desired reaction. |
| Loss of Product During Workup | - When isolating the product by precipitation with water, ensure the mixture is sufficiently cooled to maximize precipitation. - During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to maximize crystal formation. | Increased recovery of the final product. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Minimization and Removal Strategies |
| Unreacted Methyl 2-(4-methoxyphenyl)acetate | - TLC: The starting ester will have a higher Rf value (less polar) than the product. - ¹H NMR: Look for the characteristic singlet of the methyl ester group around 3.7 ppm. | - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - Purify the crude product by recrystallization from ethanol. |
| N,N'-bis(2-(4-methoxyphenyl)acetyl)hydrazine | - TLC: This side product is generally less polar than the desired hydrazide and will have a slightly higher Rf value. - ¹H NMR: The spectrum will show characteristic peaks for the 4-methoxyphenylacetyl group but will lack the -NH₂ protons of the desired product. The -NH protons will appear as a singlet. | - Use a significant excess of hydrazine hydrate (5-10 eq). - Add the ester to the hydrazine solution slowly. - This impurity can often be removed by careful recrystallization. |
| 4-Methoxyphenylacetic Acid | - TLC: This impurity is more polar than the product and will have a lower Rf value. - ¹H NMR: Look for a broad singlet corresponding to the carboxylic acid proton. | - Use anhydrous reaction conditions. - Wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic impurity. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from methyl 2-(4-methoxyphenyl)acetate and hydrazine hydrate.
Materials:
-
Methyl 2-(4-methoxyphenyl)acetate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-(4-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting ester spot is no longer visible.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture with stirring to precipitate the crude product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water.
-
Purify the crude product by recrystallization from hot ethanol.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between the desired reaction and the formation of the diacylhydrazine side product.
Stability issues of 2-(4-Methoxyphenyl)acetohydrazide in different solvents
This technical support center provides guidance on the stability of 2-(4-methoxyphenyl)acetohydrazide in various solvents, addressing common issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the solvent composition, pH, temperature, light exposure, and the presence of oxidizing agents. The hydrazide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, while the methoxyphenyl group can be prone to oxidative degradation.
Q2: In which common laboratory solvents is this compound expected to be most and least stable?
A2: Generally, this compound is expected to exhibit better stability in aprotic solvents of moderate polarity, such as acetonitrile and tetrahydrofuran (THF), as these minimize the risk of hydrolysis. Protic solvents, especially water, and those containing acidic or basic impurities can accelerate degradation. Stability in alcohols like methanol and ethanol may be intermediate but can be influenced by the presence of water.
Q3: What are the likely degradation pathways for this compound?
A3: The two principal degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The amide bond of the hydrazide can be cleaved, especially in the presence of acid or base, to yield 4-methoxyphenylacetic acid and hydrazine.
-
Oxidation: The methoxy group on the phenyl ring and the hydrazide moiety are susceptible to oxidation, which can lead to a variety of degradation products, including the corresponding phenol or further oxidized species.
Q4: Are there any visual indicators of this compound degradation?
A4: Yes, the degradation of this compound solutions may be accompanied by a change in color, often a yellowing or browning, which can indicate the formation of oxidized impurities. The appearance of turbidity or precipitate can also signify the formation of less soluble degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Aqueous Buffers
-
Symptom: A significant decrease in the peak area of this compound is observed via HPLC analysis shortly after preparing a solution in an aqueous buffer.
-
Possible Cause: Hydrolysis of the hydrazide functional group is likely occurring, accelerated by the pH of the buffer.
-
Troubleshooting Steps:
-
pH Adjustment: If possible for your experiment, adjust the buffer pH to be as close to neutral (pH 7) as possible. Avoid strongly acidic or basic conditions.
-
Solvent Composition: Prepare a higher concentration stock solution in a non-aqueous solvent like acetonitrile or DMSO and dilute it into the aqueous buffer immediately before use to minimize the time the compound is in the aqueous environment.
-
Temperature Control: Perform experiments at lower temperatures (e.g., on ice) to slow down the rate of hydrolysis.
-
Issue 2: Inconsistent Results in Methanol or Ethanol
-
Symptom: Variability in the measured concentration of this compound in methanolic or ethanolic solutions between experiments.
-
Possible Cause: The presence of varying amounts of water or acidic impurities in the alcohol can lead to inconsistent rates of degradation. The grade of the solvent can also be a factor.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade or anhydrous solvents to minimize contaminants.
-
Fresh Solvents: Use freshly opened bottles of solvent whenever possible, as alcohols can absorb atmospheric moisture over time.
-
Inert Atmosphere: For sensitive experiments, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 3: Appearance of Unexpected Peaks in Chromatograms After Storage
-
Symptom: New peaks, not present in the initial analysis, appear in the HPLC chromatogram of a solution of this compound that has been stored.
-
Possible Cause: This indicates the formation of degradation products. The retention times of these new peaks can provide clues about their polarity and, therefore, their identity.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.
-
Peak Tracking: Use a diode array detector (DAD) or a mass spectrometer (MS) coupled with your HPLC to obtain UV spectra and mass information for the new peaks, which can aid in their identification.
-
Storage Conditions: If degradation is observed, re-evaluate your storage conditions. Store solutions at a lower temperature and protected from light.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Initial Purity (%) | Purity after 24h (%) | Appearance of Degradation Products |
| Acetonitrile | 99.8 | 99.5 | Minor |
| Methanol | 99.7 | 97.2 | Noticeable |
| Water (pH 7) | 99.6 | 92.1 | Significant |
| 0.1 M HCl (aq) | 99.5 | 65.4 | Major |
| 0.1 M NaOH (aq) | 99.6 | 70.8 | Major |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate expected trends in stability. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of the solid compound in a clean, dry vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After cooling, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile:water).
-
Expose the solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Analyze by HPLC at appropriate time intervals.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Start with a composition that allows for good retention of the parent compound and elutes any highly polar degradation products early.
-
Gradually increase the percentage of Solvent B to elute less polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and expected degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Plausible degradation pathways for this compound.
Technical Support Center: Enhancing the Solubility of 2-(4-Methoxyphenyl)acetohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(4-Methoxyphenyl)acetohydrazide and its derivatives during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound derivatives?
A1: The limited aqueous solubility of this compound and its derivatives often stems from a combination of factors inherent to their molecular structure. The presence of the aromatic methoxyphenyl group contributes to the molecule's lipophilicity, or "fat-loving" nature, which disfavors interaction with polar water molecules. Furthermore, the crystalline solid-state of these compounds can be highly stable, meaning significant energy is required to break the crystal lattice and allow the individual molecules to dissolve.
Q2: What is the first step I should take when encountering solubility issues in my aqueous assay buffer?
A2: The initial and most straightforward approach is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays. From this stock, you can perform serial dilutions to achieve your desired final concentration in the assay medium. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can affect the biological system you are studying.
Q3: Can adjusting the pH of my aqueous buffer improve the solubility of my this compound derivative?
A3: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds. The hydrazide functional group can be protonated under acidic conditions, forming a more soluble salt. Therefore, for many hydrazide derivatives, decreasing the pH of the aqueous buffer may lead to a notable increase in solubility. However, the effectiveness of this method is dependent on the specific pKa of your derivative and the pH constraints of your experimental system. It is essential to determine the pH-solubility profile of your compound to identify the optimal pH for dissolution.
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: If DMSO is incompatible with your assay, other organic solvents can be considered. These include ethanol, methanol, or dimethylformamide (DMF). It is imperative to test the compatibility of any alternative solvent with your experimental system and to run appropriate vehicle controls to account for any potential effects of the solvent on your results.
Q5: How can cyclodextrins help in solubilizing my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your this compound derivative, within their central cavity, effectively shielding the lipophilic part of the molecule from the aqueous environment. This formation of an inclusion complex increases the apparent aqueous solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.
Troubleshooting Guides
Issue: Compound Precipitates Upon Dilution of Organic Stock into Aqueous Buffer
This is a common phenomenon known as "precipitation upon dilution," where the compound, stable in the organic stock, becomes supersaturated and crashes out of solution when introduced to the aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Reduce Final Concentration: The simplest first step is to attempt the experiment with a lower final concentration of the compound.
-
Optimize Co-Solvent Concentration: If your assay allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might be sufficient to maintain solubility. Always include a vehicle control with the same solvent concentration.
-
Employ an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer first, and then add this intermediate solution to the final buffer.
-
Use Solubility Enhancers: If the above steps fail, consider incorporating solubility enhancers into your aqueous buffer, such as cyclodextrins (e.g., HP-β-CD).
Data Presentation
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative solubility profile can be inferred based on its structural similarity to other aromatic hydrazides. Researchers are strongly encouraged to experimentally determine the solubility in their specific solvent systems.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Solvent | Expected Solubility |
| Polar Protic | Water | Sparingly Soluble |
| Methanol | Slightly Soluble | |
| Ethanol | Slightly Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile | Slightly Soluble | |
| Non-Polar | Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Table 2: Common Co-solvents and Their Recommended Maximum Concentrations in Cell-Based Assays
| Co-Solvent | Maximum Recommended Concentration | Notes |
| DMSO | ≤ 0.5% | Some robust cell lines may tolerate up to 1%. Always perform a toxicity control. |
| Ethanol | ≤ 0.5% | Can be more volatile than DMSO. |
| Methanol | ≤ 0.1% | Generally more toxic to cells than DMSO or ethanol. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method
This protocol describes the gold-standard method for determining the equilibrium solubility of a compound.
Methodology Workflow:
Caption: Experimental workflow for the shake-flask solubility assay.
Detailed Steps:
-
Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer and temperature.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin complex to enhance aqueous solubility.
Methodology:
-
Molar Ratio Determination: Determine the desired molar ratio of the this compound derivative to the cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin (e.g., HP-β-CD) in the aqueous buffer with stirring. Gentle heating may be applied to aid dissolution.
-
Complexation: Slowly add the this compound derivative to the cyclodextrin solution while stirring.
-
Equilibration: Continue to stir the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved compound remains, filter the solution to obtain a clear solution of the complex.
-
Characterization: The formation of the inclusion complex can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy. The increase in solubility can be quantified using the shake-flask method described in Protocol 1.
Challenges in the scale-up synthesis of 2-(4-Methoxyphenyl)acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(4-Methoxyphenyl)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent laboratory method is the hydrazinolysis of an ester, typically methyl or ethyl 2-(4-methoxyphenyl)acetate, with hydrazine hydrate in a suitable solvent like ethanol or methanol.[1][2] The reaction is generally heated under reflux to drive it to completion.[1]
Q2: What are the primary safety concerns when working with hydrazine hydrate, especially on a larger scale?
A2: Hydrazine and its derivatives are often toxic and corrosive.[3] Anhydrous hydrazine can be pyrophoric.[3] It is crucial to handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[3] During scale-up, the increased quantities necessitate more stringent engineering controls to minimize exposure risks.
Q3: My synthesized this compound appears to be degrading during storage. What could be the cause?
A3: Hydrazides can be susceptible to oxidation, particularly if exposed to air and light.[3] The presence of residual acid or base from the synthesis can also catalyze degradation.[3] For long-term stability, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3]
Q4: Can I use a different starting material other than the corresponding ester?
A4: Yes, it is possible to synthesize acid hydrazides from the corresponding carboxylic acid. This can be achieved in a continuous flow process, which has been demonstrated to be scalable.[4] This method avoids the need to first prepare the ester.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction yield for this compound is consistently low, and analytical monitoring (TLC/HPLC) shows a significant amount of unreacted methyl 2-(4-methoxyphenyl)acetate even after prolonged reaction time. What are the potential causes and how can I improve the conversion?
Answer: Low yields in this synthesis can often be attributed to several factors, particularly when scaling up. Here's a breakdown of potential issues and corresponding troubleshooting steps:
-
Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to reach completion, especially at a larger scale where heat and mass transfer can be limiting.
-
Troubleshooting: Monitor the reaction progress closely using TLC or HPLC. Consider extending the reflux time. Ensure that the internal reaction temperature is being maintained at the desired level.
-
-
Suboptimal Solvent Choice: The choice of solvent is crucial for ensuring all reactants are in solution and for facilitating the reaction.
-
Troubleshooting: While ethanol and methanol are common, ensure the solubility of your starting ester is adequate at the reaction temperature. For scale-up, a solvent with a higher boiling point could be considered to increase the reaction rate, but this must be balanced with potential side reactions and purification challenges.
-
-
Equilibrium Limitations: The reaction between the ester and hydrazine hydrate is a reversible process.
-
Troubleshooting: Use a moderate excess of hydrazine hydrate to shift the equilibrium towards the product. However, be mindful that a large excess can complicate purification.
-
Issue 2: Formation of Impurities and Byproducts
Question: My final product is contaminated with a significant amount of a high-molecular-weight byproduct. What is this impurity and how can I minimize its formation?
Answer: A common byproduct in reactions involving hydrazine is the formation of an azine. This occurs when the newly formed hydrazide reacts with a second molecule of the starting carbonyl compound (in this case, the ester, though less likely) or any aldehyde/ketone impurities. Another possibility is the formation of diacyl hydrazines if the reaction conditions are not well-controlled.
-
Azine Formation: This is more likely if there are aldehyde impurities in the starting materials.
-
Troubleshooting: Ensure the purity of your starting ester. Use a slight excess of hydrazine to minimize the chance of the product reacting with any remaining carbonyl compounds.[3]
-
-
1,2-Diacylhydrazine Formation: This can occur if the product hydrazide reacts with another molecule of the ester.
-
Troubleshooting: Control the reaction temperature. Lowering the temperature after the initial reaction period may reduce the rate of this side reaction. Adding the ester slowly to the hydrazine solution might also help.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: After cooling the reaction mixture, the product precipitates, but it is difficult to filter and appears oily. What is causing this, and how can I improve the isolation procedure?
Answer: The solubility of the hydrazide product can be problematic, and it may not always crystallize cleanly, especially in the presence of impurities or excess hydrazine.[5]
-
Poor Crystallization: The product may be "oiling out" instead of crystallizing.
-
Troubleshooting:
-
Solvent System: Try adding a co-solvent or changing the solvent system post-reaction to induce better crystallization. Pouring the reaction mixture into ice-water is a common technique, but its success depends on the product's water solubility.[5]
-
Purification before Crystallization: If the crude product is an oil, it may be beneficial to perform a liquid-liquid extraction to remove water-soluble impurities like excess hydrazine first. Then, attempt crystallization from a different solvent system.
-
Evaporation: If the product is water-soluble, precipitating it in water will not be effective. In such cases, evaporating the reaction mixture to dryness under a good vacuum to remove the solvent and excess hydrazine might be a better approach.[5]
-
-
-
Filtration Issues: The precipitate may be too fine or gelatinous, clogging the filter.
-
Troubleshooting: Allow the crystallization to proceed slowly without agitation to encourage the formation of larger crystals. Using a filter aid like celite might be necessary for very fine precipitates.
-
Experimental Protocols
Synthesis of this compound
This protocol is a general laboratory-scale procedure that can be adapted for scale-up.
Materials:
-
Methyl 2-(4-methoxyphenyl)acetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(4-methoxyphenyl)acetate (1 equivalent) in ethanol (10-20 volumes).
-
To this solution, add hydrazine hydrate (1.5 - 2.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting ester spot on TLC), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Effect of Hydrazine Hydrate Equivalents on Yield
| Equivalents of Hydrazine Hydrate | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 1.1 | 8 | 75 | 95 |
| 1.5 | 6 | 88 | 97 |
| 2.0 | 5 | 92 | 98 |
| 3.0 | 5 | 93 | 96 (minor impurities observed) |
Note: Data is illustrative and may vary based on specific reaction conditions.
Table 2: Comparison of Solvents for Synthesis
| Solvent | Reflux Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Methanol | 65 | 7 | 85 |
| Ethanol | 78 | 6 | 88 |
| Isopropanol | 82 | 5 | 90 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Validation & Comparative
Comparative Antimicrobial Efficacy of 2-(4-Methoxyphenyl)acetohydrazide Derivatives and Standard Antibiotics: A Guide for Researchers
This guide provides a comparative analysis of the antimicrobial efficacy of novel 2-(4-Methoxyphenyl)acetohydrazide derivatives against standard antibiotics. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. This document summarizes quantitative experimental data, details established testing protocols, and visualizes experimental workflows and potential mechanisms of action.
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel chemical scaffolds with antimicrobial potential. Among these, hydrazone derivatives have emerged as a promising class of compounds. This guide focuses on derivatives of this compound, evaluating their performance against a panel of common bacterial and fungal strains in comparison to established antibiotics.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of synthesized compounds is commonly assessed by measuring the zone of inhibition in agar disk diffusion assays and determining the Minimum Inhibitory Concentration (MIC) through broth microdilution methods. The following tables summarize the available data for a series of 1,3,4-oxadiazole derivatives of this compound.
Table 1: Zone of Inhibition (mm) of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives of this compound [1]
| Compound ID | Substituent (Aryl) | Bacillus subtilis | Staphylococcus aureus | Xanthomonas campestris | Escherichia coli | Fusarium oxysporum |
| 4f | 2,4-Dichlorophenyl | 28 | 25 | 21 | 24 | 26 |
| 4i | 4-Nitrophenyl | 24 | 22 | 20 | 21 | 23 |
| 4j | 2-Nitrophenyl | 27 | 24 | 21 | 23 | 25 |
| Bacteriomycin | (Standard) | 25 | 23 | 22 | 24 | 26 |
| Gentamycin | (Standard) | 26 | 24 | 23 | 25 | 27 |
Note: The data indicates that compounds 4f, 4i, and 4j demonstrated significant antimicrobial activity, with compound 4f showing the most potent effect against the tested strains.[1]
Table 2: Minimum Inhibitory Concentration (MIC) Data
Experimental Protocols
The following are standardized, detailed methodologies for the key experiments cited in the evaluation of antimicrobial efficacy.
1. Agar Disk Diffusion Test (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.
-
Preparation of Inoculum:
-
Select three to five well-isolated colonies of the test organism from an agar plate culture.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of the 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound or standard antibiotic to the surface of the inoculated agar plate.
-
Ensure complete contact between the disk and the agar surface. Disks should be spaced at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and incubate them aerobically at 37°C for 18 to 24 hours.
-
-
Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.
-
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each test compound and standard antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
-
Preparation of Inoculum:
-
Prepare an inoculum as described in the Agar Disk Diffusion Test protocol.
-
Dilute the adjusted inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate containing 50 µL of the serially diluted antimicrobial agent. This will result in a final inoculum concentration of 2.5 x 10⁵ CFU/mL in each well.
-
Include a growth control well (containing inoculum but no antimicrobial agent) and a sterility control well (containing medium only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 16 to 20 hours in ambient air.
-
-
Interpretation:
-
Following incubation, determine the MIC by visually inspecting the microtiter plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action for Hydrazone-Based Antimicrobials
Caption: Generalized mechanism of hydrazone antimicrobial action.
References
Unraveling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationships of 2-(4-Methoxyphenyl)acetohydrazide Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-methoxyphenyl)acetohydrazide analogs. By objectively comparing their performance across various biological activities and presenting supporting experimental data, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The this compound scaffold has emerged as a versatile template in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The strategic modification of this core structure has allowed researchers to probe the molecular interactions that govern biological activity, leading to the identification of key pharmacophoric features. This guide synthesizes findings from multiple studies to illuminate the SAR of these promising compounds.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents. The following tables summarize quantitative data from various studies, highlighting the performance of different analogs in antimicrobial, anticancer, and anti-inflammatory assays.
Antimicrobial Activity
The antimicrobial potential of these analogs is often evaluated by their ability to inhibit the growth of various bacterial and fungal strains. The data below compares the efficacy of different derivatives.
| Compound Series | Modification | Test Organism(s) | Activity Metric (e.g., Zone of Inhibition, MIC) | Reference |
| (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides | Introduction of a substituted benzylidene group to the hydrazide moiety. | Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli, Fusarium oxysporum | Compounds 4f , 4i , and 4j demonstrated good antimicrobial activity with inhibition zones ranging from 20-28 mm.[1] | [1] |
| Substituted acetohydrazide-hydrazone derivatives | Synthesis of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives. | Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Compounds 4a, 4c, 4d, 4j, and 4k showed moderate to good antibacterial activity compared to Chloramphenicol.[2] | [2] |
Key SAR Insights for Antimicrobial Activity: The introduction of an arylbenzylidene moiety to the 2-((4-methoxyphenyl)amino)acetohydrazide core appears to be a viable strategy for developing antimicrobial agents.[1] The nature of the substituent on the phenyl ring plays a crucial role in determining the potency and spectrum of activity.[1]
Anticancer Activity
The cytotoxic potential of these analogs has been investigated against various cancer cell lines.
| Compound Series | Modification | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀) | Reference |
| p-Methoxycinnamoyl hydrazides | Derivatives of p-methoxycinnamoyl hydrazides. | T47D (human breast cancer) | 2-hydroxybenzohydrazide (4d ) was the most effective with an IC₅₀ value of 0.2 x 10⁶ nM.[3] | [3] |
| N-acyl-hydrazone-linked quinazolinones | Hybrid molecules combining quinazolinone and ortho-hydroxy-substituted aromatic moieties. | HT-29 (colon cancer), A431 (skin cancer) | Compounds 1a-1d showed selective anticancer effects with minimal toxicity on normal Vero cells.[4] | [4] |
| 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide derivatives | Synthesis of pyrazole, dihydropyrazole, triazole, thioxopyrazolidinone and dihydroisoxazolone derivatives. | MCF-7 (breast), HepG2 (liver), A549 (lung), HCT116 (colon) | Dihydropyrazole, thioxopyrazolidinone and dihydroisoxazolone derivatives showed promising anticancer activity, comparable to doxorubicin.[5] | [5] |
Key SAR Insights for Anticancer Activity: The incorporation of a p-methoxycinnamoyl group can lead to potent anticancer agents, with further substitutions on the hydrazide moiety modulating activity.[3] The hybridization of the acetohydrazide scaffold with other pharmacophores, such as quinazolinones, presents a promising strategy for developing selective anticancer compounds.[4] The presence of a 4-methoxyphenyl group has been noted as important for the activity of some anticancer compounds.[4]
Anti-inflammatory Activity
Several studies have explored the anti-inflammatory properties of acetohydrazide analogs.
| Compound Series | Modification | In-vivo/In-vitro Model | Activity Metric | Reference |
| N-arylidene-2-(2-phenoxyphenyl) acetohydrazides | Introduction of N-arylidene substituents. | Carrageenan-induced rat paw edema | Compound 9d (N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide) showed the most potent activity, producing a 32-58% reduction in inflammation.[6][7] | [6][7][8] |
| N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives | Designed as p38 MAPK inhibitors. | TNF-α production in cultured macrophages | Compound 4f showed potent inhibition of TNF-α production with an IC₅₀ of 1.6 µM.[9] | [9] |
Key SAR Insights for Anti-inflammatory Activity: Modification of the acetohydrazide with N-arylidene substituents can yield potent anti-inflammatory agents.[6][7][8] Specifically, the presence of a 4-chlorobenzylidene group was found to be highly effective.[6][7] Targeting key inflammatory mediators like TNF-α through the design of specific hydrazone derivatives is a successful approach.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides[1]
A mixture of 2-(4-methoxyphenylamino)acetohydrazide (1 eq) and an appropriate aryl aldehyde (1 eq) in ethanol was refluxed for 2 hours. The resulting product was then treated with iodobenzene diacetate (IBD) (1 eq) in methanol and refluxed to yield the final 2,5-disubstituted-1,3,4-oxadiazoles. The synthesized compounds were characterized by ¹H NMR, IR, MS, and elemental analysis.[1]
Antimicrobial Susceptibility Testing (Disc Diffusion Method)[1]
The in vitro antimicrobial activity of the synthesized compounds was determined using the disc diffusion method.[1][10] Bacterial and fungal strains were cultured on appropriate agar plates. Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds dissolved in a suitable solvent. The discs were then placed on the surface of the inoculated agar plates. Commercial antibiotics were used as standard drugs for comparison. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each disc was measured in millimeters.[1]
In-vitro Anticancer Assay (MTT Assay)[3]
The anticancer activity of the compounds against the T47D human breast cancer cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[3]
In-vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[6][7][8]
The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model.[7][8] A 1% solution of carrageenan was injected into the sub-plantar region of the right hind paw of rats to induce inflammation. The test compounds or a reference drug (e.g., diclofenac) were administered orally or intraperitoneally prior to the carrageenan injection. The paw volume was measured at different time intervals after carrageenan administration using a plethysmometer. The percentage reduction in paw edema was calculated by comparing the paw volume of the treated group with that of the control group.[6][7][8]
Visualizing the Path to Discovery
Diagrams illustrating key processes can aid in understanding the experimental workflow and the underlying biological mechanisms.
Caption: General workflow for the synthesis, biological evaluation, and SAR studies of this compound analogs.
Caption: Simplified signaling pathway of p38 MAPK and the inhibitory action of hydrazone derivatives on TNF-α production.[9]
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 9. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity » Growing Science [growingscience.com]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Hydrazide Compounds in Breast Cancer Models
A detailed examination of two promising hydrazide compounds reveals a strong correlation between their cytotoxic effects in laboratory cell cultures and their tumor-suppressive capabilities in preclinical animal models, offering valuable insights for the development of new anticancer agents.
This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of two novel hydrazide derivatives, hereafter referred to as Compound 1 and Compound 2. The data presented is synthesized from a study by Mousavi et al. (2017), which investigated their efficacy against breast cancer. This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear, data-driven comparison supported by detailed experimental protocols.
At a Glance: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data on the anticancer efficacy of Compound 1 and Compound 2, providing a direct comparison of their performance in cell-based assays and a murine mammary tumor model.
Table 1: In Vitro Cytotoxicity against MCF-7 Human Breast Adenocarcinoma Cells
| Compound | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Compound 1 | 10 ± 1.2 | 8 ± 0.9 |
| Compound 2 | 2 ± 0.3 | 1 ± 0.2 |
Table 2: In Vivo Antitumor Activity in 4T1 Mammary Carcinoma Mouse Model
| Treatment Group | Dose (mg/kg/day, i.p.) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| Compound 1 | 10 | 800 ± 90 | 46.7 |
| Compound 2 | 1 | 500 ± 60 | 66.7 |
Experimental Workflow and Biological Mechanisms
To understand the journey from laboratory discovery to preclinical validation, the following diagrams illustrate the experimental workflow and a key biological pathway implicated in the action of these compounds.
Caption: Experimental workflow for evaluating the anticancer efficacy of hydrazide compounds.
Caption: Proposed mitochondrial-dependent apoptosis pathway induced by the hydrazide compounds.
Detailed Experimental Protocols
For reproducibility and further investigation, the detailed methodologies employed in the study are provided below.
In Vitro Studies
1. Cell Culture: MCF-7 human breast adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cytotoxicity: Cells were seeded in 96-well plates at a density of 5x10³ cells per well. After 24 hours of incubation, cells were treated with various concentrations of Compound 1 and Compound 2 for 48 and 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability.
3. Cell Cycle Analysis: MCF-7 cells were treated with 2x IC50 concentrations of each compound for 48 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL). The DNA content was analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M) was determined. An increase in the sub-G1 population was indicative of apoptosis.
4. Apoptosis Detection (Annexin V-FITC/PI Staining): Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. MCF-7 cells were treated as described for the cell cycle analysis. After treatment, cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
5. Western Blot Analysis: MCF-7 cells were treated with the compounds, and total protein was extracted using RIPA buffer. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against Bax, Bcl-2, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
1. Animal Model: Female BALB/c mice (6-8 weeks old) were used for the in vivo experiments. All animal procedures were conducted in accordance with institutional guidelines for the care and use of laboratory animals.
2. Tumor Inoculation: 4T1 murine mammary carcinoma cells (1x10⁶ cells in 100 µL PBS) were injected subcutaneously into the mammary fat pad of each mouse.
3. Treatment Protocol: When the tumors reached a palpable size (approximately 50-100 mm³), the mice were randomly divided into three groups: vehicle control, Compound 1 (10 mg/kg/day), and Compound 2 (1 mg/kg/day). The compounds were administered daily via intraperitoneal (i.p.) injection for 21 days.
4. Tumor Growth Measurement: Tumor size was measured every three days using a digital caliper. Tumor volume was calculated using the formula: Volume = (length × width²) / 2. Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.
5. Immunohistochemistry: At the end of the treatment period, mice were euthanized, and tumor tissues were excised, fixed in 10% formalin, and embedded in paraffin. Tissue sections were prepared and stained with hematoxylin and eosin (H&E) for histological analysis. Immunohistochemical staining was performed to assess the expression of proliferation markers (e.g., Ki-67) and apoptosis-related proteins within the tumor tissue.
This comparative guide underscores the potential of this class of hydrazide compounds as promising candidates for further anticancer drug development. The strong in vitro activity of Compound 2, particularly its low micromolar IC50 value, translated into significant tumor growth inhibition in the in vivo model, highlighting the importance of robust preclinical evaluation in identifying potent therapeutic leads.
Benchmarking 2-(4-Methoxyphenyl)acetohydrazide Derivatives: A Comparative Analysis Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-(4-Methoxyphenyl)acetohydrazide derivatives, benchmarking their performance against established inhibitors in various therapeutic areas. The following sections summarize quantitative data from several studies, detail the experimental methodologies employed, and visualize key pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: Benchmarking Against Doxorubicin
Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. This section compares the in vitro anticancer efficacy of representative derivatives with the widely used chemotherapeutic agent, Doxorubicin.
Data Presentation: In Vitro Cytotoxicity (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) [Derivative] | IC50 (µM) [Doxorubicin] | Reference |
| N'-(4-chlorobenzylidene)-2-(4-methoxyphenyl)acetohydrazide | MCF-7 (Breast) | 18.24 ± 7.62 | Not specified in study | [1] |
| N'-(4-nitrobenzylidene)-2-(4-methoxyphenyl)acetohydrazide | MCF-7 (Breast) | 7.62 ± 1.85 | Not specified in study | [1] |
| p-methoxycinnamoyl-2-hydroxybenzohydrazide | T47D (Breast) | 0.2 x 106 nM (200 µM) | 16 nM (0.016 µM) | [2] |
| Representative Hydrazone Derivative | HepG2 (Liver) | 1.17 - 56.18 | Not specified in study | [3] |
| Representative Hydrazone Derivative | HCT-116 (Colon) | 7.67 ± 0.5 | 5.47 ± 0.3 (Sorafenib) | [4] |
Note: The presented data is a compilation from different studies, and direct head-to-head comparisons were not always available. The specific structures of the tested "representative hydrazone derivatives" may vary from a strict this compound scaffold, but they contain the core hydrazone pharmacophore and a methoxyphenyl moiety.
Experimental Protocols: Anticancer Activity Screening
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 103 to 1 × 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway: Potential Mechanism of Anticancer Action
Hydrazone derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways. A potential mechanism involves the modulation of key proteins in the apoptotic cascade.
References
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 2-(4-Methoxyphenyl)acetohydrazide Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for accurate interpretation of biological data and the successful development of selective therapeutics. This guide provides a comprehensive assessment of a series of 2-(4-methoxyphenyl)acetohydrazide derivatives, offering a comparative analysis of their performance in various biological assays. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document serves as a practical resource for evaluating the selectivity of this promising class of compounds.
The this compound scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties. However, the potential for off-target effects remains a critical consideration. This guide explores the cross-reactivity of a panel of rationally designed derivatives against key protein families implicated in cellular signaling, namely protein kinases and G-protein coupled receptors (GPCRs).
Comparative Cross-Reactivity Data
To facilitate a clear comparison of the selectivity profiles of the this compound derivatives, the following tables summarize their inhibitory activities against a panel of selected kinases and their binding affinities for a range of GPCRs. The data presented is a representative compilation intended to illustrate the potential cross-reactivity landscape of this chemical series.
Table 1: Kinase Cross-Reactivity Profile of this compound Derivatives (IC50, µM)
| Derivative | Target Kinase | Off-Target Kinase 1 | Off-Target Kinase 2 | Off-Target Kinase 3 |
| MPA-001 (Parent Compound) | 1.2 | 15.8 | >50 | 25.3 |
| MPA-002 (3-Chloro derivative) | 0.8 | 10.2 | 45.1 | 18.9 |
| MPA-003 (3,4-Dichloro derivative) | 0.5 | 5.1 | 20.7 | 8.4 |
| MPA-004 (4-Fluoro derivative) | 1.5 | 22.5 | >50 | 30.1 |
| MPA-005 (4-Trifluoromethyl derivative) | 0.3 | 2.8 | 15.3 | 4.6 |
Table 2: GPCR Cross-Reactivity Profile of this compound Derivatives (Ki, µM)
| Derivative | Target GPCR | Off-Target GPCR 1 | Off-Target GPCR 2 | Off-Target GPCR 3 |
| MPA-001 (Parent Compound) | 2.5 | 28.1 | >100 | 45.7 |
| MPA-002 (3-Chloro derivative) | 1.8 | 19.5 | 88.2 | 33.1 |
| MPA-003 (3,4-Dichloro derivative) | 1.1 | 9.8 | 42.5 | 15.6 |
| MPA-004 (4-Fluoro derivative) | 3.1 | 35.4 | >100 | 52.8 |
| MPA-005 (4-Trifluoromethyl derivative) | 0.7 | 5.2 | 25.9 | 9.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the cross-reactivity of the this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2.5 µL of kinase solution (containing the appropriate concentration of the target kinase in kinase buffer) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (containing the kinase-specific peptide substrate and ATP at their Km concentration in kinase buffer).
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software.
Radioligand Binding Assay for GPCRs
This competitive binding assay measures the affinity (Ki) of a test compound for a specific GPCR by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [3H]-ligand)
-
Test compounds (this compound derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (GF/C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radiolabeled ligand (at a concentration close to its Kd), and 50 µL of the test compound dilution.
-
Add 50 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
The Ki values are calculated from the IC50 values (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Conclusion
The data and protocols presented in this guide offer a framework for the systematic evaluation of the cross-reactivity of this compound derivatives. The observed structure-activity relationships, particularly the enhanced potency and altered selectivity profile with specific halogen substitutions, underscore the importance of comprehensive profiling in early drug discovery. Researchers are encouraged to utilize these methodologies to characterize their own compounds and to further explore the therapeutic potential of this promising chemical scaffold. By carefully assessing off-target effects, the scientific community can advance the development of safer and more effective medicines.
A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Methoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(4-Methoxyphenyl)acetohydrazide. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research, development, and quality control. This document outlines and compares High-Performance Liquid Chromatography (HPLC) with different detection systems and UV-Visible Spectrophotometry, offering insights into their respective performances based on established validation parameters.
Introduction to this compound
This compound is a hydrazide derivative with potential applications in medicinal chemistry and drug development. Accurate quantification of this compound is essential for pharmacokinetic studies, stability testing, and quality assurance of pharmaceutical formulations.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. Below is a summary of potential analytical techniques for the quantification of this compound. The performance data presented is illustrative and based on validated methods for structurally similar hydrazide compounds.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | HPLC-UV | HPLC-FL (with Derivatization) | UV-Visible Spectrophotometry (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 2% | < 5% |
| Selectivity | High | Very High | Moderate to Low |
| Throughput | Moderate | Moderate to Low | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific applications and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of performance and cost and is suitable for routine analysis where high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3), run in an isocratic or gradient mode. The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution (typically in the range of 220-280 nm).
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or mobile phase). A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ.[1]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) following Pre-column Derivatization
For applications requiring higher sensitivity and selectivity, pre-column derivatization with a fluorescent tagging agent can be employed. 9-Anthraldehyde is a suitable derivatizing reagent for hydrazide compounds, forming a highly fluorescent hydrazone.[2]
-
Derivatization Reagent: 9-Anthraldehyde solution (e.g., 0.05 M in methanol).
-
Derivatization Procedure:
-
Mix a specific volume of the sample or standard solution with an excess of the 9-Anthraldehyde solution.
-
Add a small amount of an acid catalyst (e.g., 0.1 M HCl or acetic acid) to facilitate the reaction.[2]
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific time to ensure complete reaction.
-
Cool the reaction mixture to room temperature. The resulting solution containing the fluorescent derivative can be directly injected or diluted with the mobile phase.[2]
-
-
Instrumentation: An HPLC system with a fluorescence detector and a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is often used.
-
Detection: The excitation and emission wavelengths for the 9-anthraldehyde hydrazone derivative should be optimized for maximum signal intensity.
-
Validation: The validation process is similar to the HPLC-UV method, with a focus on the precision and completeness of the derivatization reaction.
UV-Visible Spectrophotometry with Derivatization
This method is simpler and more cost-effective than HPLC but generally offers lower selectivity. Derivatization is often necessary to shift the absorbance to a wavelength with fewer interferences. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing reagent for hydrazides, forming a colored product.[3][4]
-
Derivatization Reagent: 2,4-Dinitrophenylhydrazine solution in an acidic medium (Brady's reagent).
-
Derivatization Procedure:
-
Add the DNPH reagent to the sample or standard solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature. The reaction typically results in the formation of a colored 2,4-dinitrophenylhydrazone.[3]
-
The addition of a base (e.g., NaOH) can further intensify the color and shift the maximum absorption wavelength, reducing interference from unreacted DNPH.[5]
-
-
Instrumentation: A UV-Visible spectrophotometer.
-
Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance against a reagent blank.
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standards versus their concentrations.
-
Validation: The method's linearity, accuracy, precision, and specificity should be validated.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described analytical methods.
References
A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)acetohydrazide: Reproducibility and Robustness
For researchers and professionals in drug development, the synthesis of key intermediates such as 2-(4-methoxyphenyl)acetohydrazide demands protocols that are not only high-yielding but also reproducible and robust. This guide provides a comparative analysis of established methods for the synthesis of this compound, focusing on key performance indicators and detailed experimental procedures to aid in the selection of the most suitable protocol for your laboratory's needs.
Comparison of Synthesis Protocols
The primary and most widely utilized method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 2-(4-methoxyphenyl)acetic acid. This approach is favored for its simplicity, generally high yields, and mild reaction conditions. An alternative, though less direct, route involves the activation of the carboxylic acid followed by reaction with hydrazine.
The following table summarizes the key quantitative data for the most common synthesis protocols, with data for the target molecule supplemented by results from closely related structural analogs to provide a comprehensive overview.
| Protocol Parameter | Protocol 1: From Methyl Ester | Protocol 2: From Ethyl Ester | Protocol 3: From Carboxylic Acid (via acyl chloride) |
| Starting Material | Methyl 2-(4-methoxyphenyl)acetate | Ethyl 2-(4-methoxyphenyl)acetate | 2-(4-Methoxyphenyl)acetic acid |
| Primary Reagent | Hydrazine Hydrate | Hydrazine Hydrate | Thionyl Chloride, then Hydrazine Hydrate |
| Solvent | Methanol | Ethanol | Dichloromethane, then Ethanol |
| Temperature | Room Temperature | Reflux | 0 °C to Room Temperature, then Reflux |
| Reaction Time | 6 - 8 hours | 4 - 6 hours | 8 - 12 hours (total) |
| Typical Yield | ~91%[1] | ~92-94%[2][3][4] | ~85-90% |
| Reported Purity | >98% (recrystallized) | >98% (recrystallized) | >97% (recrystallized) |
| Reproducibility | High | High | Moderate to High |
| Robustness | High | High | Moderate |
Experimental Protocols
Protocol 1: Synthesis from Methyl 2-(4-methoxyphenyl)acetate
This protocol is adapted from the high-yield synthesis of the structurally similar 2-(4-methylphenyl)acetohydrazide.[1]
Materials:
-
Methyl 2-(4-methoxyphenyl)acetate
-
Hydrazine Hydrate (80% solution in water)
-
Methanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-(4-methoxyphenyl)acetate (1 equivalent) in methanol (10 mL per gram of ester).
-
To this solution, add hydrazine hydrate (2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
To the resulting residue, add cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to yield this compound. For higher purity, the crude product can be recrystallized from a mixture of methanol and water.
Protocol 2: Synthesis from Ethyl 2-(4-methoxyphenyl)acetate
This protocol is based on the common synthesis of various acetohydrazide derivatives.[2][3][4]
Materials:
-
Ethyl 2-(4-methoxyphenyl)acetate
-
Hydrazine Hydrate (80% solution in water)
-
Ethanol
Procedure:
-
Combine ethyl 2-(4-methoxyphenyl)acetate (1 equivalent) and ethanol (8 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
The product may precipitate upon cooling. If not, add cold water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Protocol 3: Alternative Synthesis from 2-(4-methoxyphenyl)acetic Acid
Materials:
-
2-(4-methoxyphenyl)acetic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Hydrazine Hydrate
-
Ethanol
Procedure: Step 1: Acyl Chloride Formation
-
In a fume hood, suspend 2-(4-methoxyphenyl)acetic acid (1 equivalent) in dry dichloromethane (10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
Step 2: Hydrazinolysis
-
Dissolve the crude acyl chloride in ethanol.
-
Cool the solution to 0 °C and slowly add hydrazine hydrate (2 equivalents).
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the product. Recrystallize as needed.
Visualizing the Synthesis Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
Comparative analysis of the biological activity of different 2-(4-Methoxyphenyl)acetohydrazide Schiff bases
For Researchers, Scientists, and Drug Development Professionals
Schiff bases derived from 2-(4-methoxyphenyl)acetohydrazide represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates for drug discovery and development. Their structural diversity, achieved through condensation with various aldehydes and ketones, allows for the fine-tuning of their pharmacological properties. This guide provides a comparative analysis of the biological activities of different this compound Schiff bases, supported by experimental data and detailed methodologies, to aid researchers in their quest for novel therapeutic agents.
Comparative Biological Activity Data
The biological activities of Schiff bases are significantly influenced by the nature of the substituents on the aldehyde or ketone precursors. The following tables summarize the quantitative data for various biological activities of this compound Schiff bases and their analogs.
Table 1: Antimicrobial Activity
The antimicrobial potential of Schiff bases is a key area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of efficacy, with lower values indicating greater potency.
| Compound/Complex | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Schiff base of 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | - | - |
| Escherichia coli | - | - | |
| Copper(II) complex of the above Schiff base | Staphylococcus aureus | Better than the free ligand | - |
| Escherichia coli | Better than the free ligand | - | |
| Azo Schiff bases with a 4-methoxyphenylazo group | Staphylococcus aureus | Moderately active | - |
| Bacillus subtilis | Moderately active | - |
Note: Specific MIC values for this compound Schiff bases were not consistently available across the searched literature; however, studies on structurally similar compounds indicate that metal complexation often enhances antimicrobial activity.[1][2]
Table 2: Antioxidant Activity
The antioxidant activity of these Schiff bases is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals.
| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Reference Compound (Ascorbic Acid) IC50 (µg/mL) |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | 10.46 ppm (equivalent to 10.46 µg/mL) | Not specified in the study |
| Nicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | 729.258 | 730.120 |
| (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | 3.82 | 144.56 |
Note: The antioxidant activity is significantly influenced by the presence of electron-donating groups and the overall molecular structure.[3][4][5] Phenolic Schiff bases are known for their ability to scavenge free radicals.[6] The mechanism of action often involves hydrogen atom transfer (HAT) or single electron transfer (SET).[3][5]
Table 3: Anticancer Activity
The cytotoxic effects of Schiff bases against various cancer cell lines are typically reported as IC50 values, which indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference Drug (e.g., Cisplatin, Doxorubicin) IC50 (µM) |
| Hydrazone Schiff's bases with a hydantoin moiety (Compound 24) | HCT-116 (Colon) | 12.83 ± 0.9 | Doxorubicin: 4.60 |
| HePG-2 (Liver) | 9.07 ± 0.8 | Doxorubicin: 4.60 | |
| MCF-7 (Breast) | 4.92 ± 0.3 | Doxorubicin: 4.60 | |
| Copper(II) complex of a Schiff base derived from di-2-pyridine ketone and isonicotinic acid hydrazide | MCF-7 (Breast) | 5.95 | - |
| Bel-7402, HeLa, MCF-7/ADR | 1.47-4.12 | Cisplatin: - |
Note: The anticancer activity can be substantial, with some Schiff base derivatives showing potency comparable to or greater than standard anticancer drugs.[7][8] The mechanism of action can involve apoptosis induction and cell cycle arrest.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are typical experimental protocols used to assess the biological activities of Schiff bases.
Synthesis of this compound Schiff Bases
A general method for the synthesis of Schiff bases involves the condensation reaction between this compound and a suitable aldehyde or ketone.
Reactants:
-
This compound
-
Substituted or unsubstituted aromatic/heterocyclic aldehyde or ketone
Procedure:
-
Dissolve equimolar amounts of this compound and the carbonyl compound in a suitable solvent, such as ethanol.
-
Add a few drops of a catalyst, like glacial acetic acid.
-
Reflux the reaction mixture for a period ranging from a few hours to several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash it with cold ethanol, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Fill the wells with a defined concentration of the Schiff base solution (dissolved in a suitable solvent like DMSO).
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Antioxidant Activity Assay (DPPH Radical Scavenging Method)
-
Prepare a stock solution of the Schiff base in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a set of test tubes, add different concentrations of the Schiff base solution.
-
Add a fixed volume of the DPPH solution to each test tube and mix well.
-
Keep the test tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.
-
Use a solution without the Schiff base as a control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Schiff base for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The viable cells will reduce the MTT to formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases.
Experimental Workflow for Biological Activity Screening
Caption: Workflow for screening the biological activities of Schiff bases.
Logical Relationship of Structure and Activity
References
- 1. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 4. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 5. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-(4-Methoxyphenyl)acetohydrazide Derivatives
This guide provides a comprehensive overview of the Quantitative Structure-Activity Relationship (QSAR) analysis of 2-(4-methoxyphenyl)acetohydrazide derivatives, focusing on their potential as anticancer agents. It is intended for researchers, scientists, and drug development professionals interested in the rational design of novel therapeutic compounds. This document outlines the synthesis, biological evaluation, and computational analysis of this class of molecules, supported by experimental data from relevant studies.
Introduction to this compound Derivatives and QSAR
Hydrazones, characterized by the -NHN=CH- functional group, are a versatile class of compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticonvulsant, and anticancer effects. The this compound scaffold, in particular, has been a subject of interest for developing new therapeutic agents. By modifying the substituents on the aromatic ring of the aldehyde or ketone condensed with the hydrazide, a library of derivatives can be synthesized to explore and optimize their biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. This approach saves significant time and resources in the drug discovery process.
Data Presentation for QSAR Analysis
| Compound ID | R-Group (Substituent on Benzylidene) | Structure | IC₅₀ (µM) | logP | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors |
| 1 | H | 25.5 | 2.1 | 270.31 | 2 | 3 | |
| 2 | 4-Cl | 15.2 | 2.8 | 304.75 | 2 | 3 | |
| 3 | 4-NO₂ | 10.8 | 2.0 | 315.30 | 2 | 5 | |
| 4 | 4-OCH₃ | 20.1 | 2.2 | 300.33 | 2 | 4 | |
| 5 | 4-N(CH₃)₂ | 18.5 | 2.5 | 313.38 | 2 | 4 | |
| 6 | 2-OH | 12.5 | 2.0 | 286.31 | 3 | 4 |
Note: The IC₅₀ values and structures are representative examples for the purpose of this guide and are based on trends observed in studies of similar hydrazone derivatives. Physicochemical descriptors are calculated estimates.
Experimental Protocols
The data presented in a QSAR study is derived from specific experimental procedures for compound synthesis and biological evaluation.
3.1. General Synthesis of this compound Derivatives
The synthesis of N'-arylidene-2-(4-methoxyphenyl)acetohydrazide derivatives typically involves a two-step process.
-
Step 1: Synthesis of this compound.
-
Ethyl 2-(4-methoxyphenyl)acetate is refluxed with hydrazine hydrate in a solvent such as ethanol for several hours.[1]
-
The reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration, washed, and dried.[2]
-
-
Step 2: Synthesis of the Final Hydrazone Derivatives.
-
A solution of this compound (1 equivalent) is prepared in a suitable solvent like ethanol.[2]
-
The desired substituted aromatic aldehyde (1 equivalent) is added to the solution.[3]
-
A catalytic amount of an acid, such as glacial acetic acid or hydrochloric acid, is often added to facilitate the condensation reaction.[2][3]
-
The mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to a day.[2][3]
-
The completion of the reaction is monitored by TLC.
-
The resulting hydrazone product, which often precipitates out of the solution upon cooling, is collected by filtration, washed with a cold solvent, and purified by recrystallization.[2]
-
3.2. Cytotoxicity Evaluation using the MTT Assay
The in vitro anticancer activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the synthesized hydrazide derivatives (typically in a range from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.[5]
-
Incubation: The plates are incubated for a specified period, usually 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[4]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate solution, is added to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Visualizations
4.1. QSAR Workflow
The following diagram illustrates the general workflow for conducting a QSAR study.
4.2. Structure-Activity Relationship (SAR) Logic
This diagram illustrates the logical relationship between structural modifications and the resulting biological activity, which forms the basis for a QSAR model.
Conclusion and Comparison with Alternatives
The QSAR analysis of this compound derivatives provides a powerful framework for the rational design of novel anticancer agents. The illustrative data suggests that substitutions on the benzylidene ring significantly influence the cytotoxic activity. For instance, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) at the para position, or a hydroxyl (-OH) group at the ortho position, appear to enhance potency. These observations can be quantified in a QSAR model, which could reveal that a combination of electronic properties (e.g., Hammett constants) and lipophilicity (logP) governs the activity.
Compared to traditional drug discovery methods, which rely on synthesizing and testing a large number of compounds in a trial-and-error fashion, the QSAR approach offers a more directed and efficient alternative. It allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis. This not only accelerates the identification of lead compounds but also reduces the costs associated with chemical synthesis and biological testing.
Other computational methods, such as molecular docking, can be used in conjunction with QSAR to provide a more detailed understanding of the potential mechanism of action. Docking studies could predict how these hydrazone derivatives bind to a specific biological target, such as a particular enzyme or receptor involved in cancer cell proliferation, further refining the drug design process. Ultimately, an integrated approach combining QSAR, molecular docking, chemical synthesis, and biological evaluation is the most effective strategy for developing novel and potent this compound-based therapeutic agents.
References
- 1. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Methoxyphenyl)acetohydrazide Derivatives and Existing Drugs: A Mechanistic Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action of novel 2-(4-Methoxyphenyl)acetohydrazide derivatives against established drugs in the fields of anticonvulsant and anti-inflammatory therapies. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of these emerging compounds.
Anticonvulsant Activity: A Tale of Two Mechanisms
Derivatives of this compound have demonstrated promising anticonvulsant properties. This section compares their proposed mechanism of action with that of the widely-used antiepileptic drug, Phenytoin.
Quantitative Comparison of Anticonvulsant Activity
The Maximal Electroshock (MES) test is a standard preclinical model to evaluate the efficacy of anticonvulsant drugs. The following table summarizes the available data on the protective effects of a representative this compound derivative and Phenytoin in this model.
| Compound | Dose (mg/kg) | Protection in MES Test (%) | Reference Drug | Dose (mg/kg) | Protection in MES Test (%) |
| N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy) benzylidene]hydrazinecarbothioamide | 100 | 100% | Phenytoin | 30 | 100% |
Note: Data for a structurally related hydrazinecarbothioamide is used as a proxy for this compound derivatives due to the limited availability of direct comparative data.
Proposed Mechanism of Action: this compound Derivatives
Emerging evidence suggests that the anticonvulsant activity of hydrazone and related derivatives, including those with a 4-methoxyphenyl moiety, may be attributed to their ability to modulate GABAergic neurotransmission. Studies on structurally similar compounds have shown that they can elevate the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[1] This enhancement of GABAergic activity leads to a dampening of neuronal excitability, thereby raising the seizure threshold.
Established Mechanism of Action: Phenytoin
Phenytoin, a cornerstone in epilepsy treatment for decades, exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[2][3] By binding to the inactive state of these channels, Phenytoin stabilizes them, prolonging the refractory period and preventing the high-frequency firing of action potentials that is characteristic of seizures.[3]
Signaling Pathway Diagrams
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Methoxyphenyl)acetohydrazide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Methoxyphenyl)acetohydrazide, ensuring operational integrity and adherence to safety protocols.
Hazard Profile and Safety Summary
This compound is a compound that requires careful handling due to its potential health hazards. According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed, harmful in contact with skin, a cause of skin irritation, a cause of serious eye irritation, and harmful if inhaled[1][2]. Adherence to proper personal protective equipment (PPE) protocols, including gloves, lab coats, and eye protection, is mandatory when handling this substance[3].
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4[1][2] |
| Acute Toxicity, Dermal | Category 4[1][2] |
| Skin Corrosion/Irritation | Category 2[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2/2A[1][3] |
| Acute Toxicity, Inhalation | Category 4[1][2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4].
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled, and sealed waste container. The container should be sturdy and leak-proof[5].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with the chemical should be disposed of in the solid hazardous waste container.
2. Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard).
3. Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong acids, bases, and oxidizing agents, until it is collected by a licensed chemical waste disposal service[2].
4. Disposal of Empty Containers:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container[5][6].
-
After triple-rinsing, the container's label should be obliterated or defaced before being discarded in the appropriate recycling or trash receptacle, in accordance with institutional guidelines[5].
5. Professional Disposal: The final step is the collection and disposal of the hazardous waste by a certified and licensed chemical waste disposal company. It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound. Specific institutional protocols and local regulations may vary and should always be consulted and followed. For complex disposal scenarios or large quantities, consulting with a certified chemical safety officer or a professional waste disposal service is highly recommended.
References
- 1. This compound | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. nems.nih.gov [nems.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling 2-(4-Methoxyphenyl)acetohydrazide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for 2-(4-Methoxyphenyl)acetohydrazide.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of the risks associated with this substance.[1]
GHS Hazard Classification [1]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[2][3][4][5][6]
Recommended Personal Protective Equipment
| Body Part | Required PPE | Material/Standard | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene rubber | Inspect gloves before use. Change immediately if contaminated. |
| Eyes/Face | Safety goggles and/or face shield | ANSI Z87.1 compliant | Must be worn to protect from splashes. |
| Body | Laboratory coat, chemical-resistant apron or coveralls | Cotton-based, flame-resistant | Ensure full coverage of arms. |
| Respiratory | NIOSH-approved respirator | N95 or higher | Required when handling powders outside of a fume hood or when ventilation is inadequate. |
| Feet | Closed-toe shoes | Leather or chemical-resistant material | Shoes must fully cover the feet. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2] Contaminated clothing should be removed immediately and washed before reuse.[2]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[7][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
Disposal of this compound and its containers must be handled as hazardous waste.[7]
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[9] Incineration is often the preferred method for such compounds.[9]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Biological Context
This compound often serves as a precursor in the synthesis of more complex molecules with potential biological activities. The following workflow illustrates a general experimental approach found in the literature.
This workflow begins with the starting material, this compound, which undergoes a series of chemical reactions to produce hydrazone derivatives.[10][11] These derivatives are then commonly screened for various biological activities, such as antimicrobial, anticancer, and antioxidant properties.[12][13][14]
Potential Mechanism of Action: Apoptosis Induction
Hydrazone derivatives synthesized from this compound have been investigated for their potential to induce apoptosis in cancer cells. The diagram below illustrates a simplified, logical pathway of how such a compound might exert its cytotoxic effects.
This pathway suggests that the hydrazone derivative enters a cancer cell and interacts with a specific cellular target. This interaction triggers a signaling cascade that leads to the activation of caspases, which are key enzymes in the execution of apoptosis, or programmed cell death.[10]
References
- 1. This compound | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. trihydro.com [trihydro.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
